N-2-adamantyl-3,4-dichlorobenzamide
Description
Properties
IUPAC Name |
N-(2-adamantyl)-3,4-dichlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2NO/c18-14-2-1-11(8-15(14)19)17(21)20-16-12-4-9-3-10(6-12)7-13(16)5-9/h1-2,8-10,12-13,16H,3-7H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHHQSNMZKSGDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-2-adamantyl-3,4-dichlorobenzamide chemical structure and properties
An In-depth Technical Guide to N-2-adamantyl-3,4-dichlorobenzamide: Structure, Properties, and Potential as a Soluble Epoxide Hydrolase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-2-adamantyl-3,4-dichlorobenzamide is a synthetic amide featuring a distinctive combination of a bulky, lipophilic adamantane cage and a dichlorinated aromatic ring. While specific literature on this exact molecule is sparse, its structural motifs are well-characterized in medicinal chemistry, suggesting a strong potential for biological activity. This technical guide provides a comprehensive analysis of its chemical structure, predicted physicochemical properties, a detailed synthetic protocol, and a well-grounded exploration of its likely mechanism of action, primarily focusing on its potential as a potent inhibitor of soluble epoxide hydrolase (sEH). This document aims to serve as a foundational resource for researchers interested in the exploration and development of novel adamantane-based therapeutics.
Chemical Structure and Physicochemical Properties
N-2-adamantyl-3,4-dichlorobenzamide is comprised of a 2-adamantyl group linked to the nitrogen atom of a 3,4-dichlorobenzamide moiety. The adamantane group, a rigid, three-dimensional hydrocarbon, imparts significant lipophilicity and metabolic stability.[1][2][3][4][5] The dichlorinated phenyl ring influences the electronic properties and binding interactions of the molecule.
Structural Elucidation
The chemical structure can be unequivocally defined as follows:
-
IUPAC Name: N-(adamantan-2-yl)-3,4-dichlorobenzamide[6]
-
Molecular Formula: C₁₇H₁₉Cl₂NO[6]
-
Molecular Weight: 324.2 g/mol [6]
-
SMILES: C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC(=C(C=C4)Cl)Cl[6]
Caption: Chemical structure of N-2-adamantyl-3,4-dichlorobenzamide.
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale and References |
| Appearance | White to off-white crystalline solid | Typical for adamantane derivatives.[7] |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, ethanol); Insoluble in water | The high lipophilicity of the adamantyl group significantly reduces aqueous solubility.[4][5][7] |
| Melting Point | >150 °C | The rigid adamantane cage generally leads to high melting points.[7] |
| logP | > 4 | High lipophilicity is a key characteristic of adamantane-containing compounds.[5][7] |
Synthesis of N-2-adamantyl-3,4-dichlorobenzamide
The synthesis of N-2-adamantyl-3,4-dichlorobenzamide can be achieved through a standard and robust two-step process involving the formation of an acid chloride followed by an amidation reaction.[1][8][9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The many faces of the adamantyl group in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-adamantanyl(3,4-dichlorophenyl)carboxamide | C17H19Cl2NO | CID 2885843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. asianpubs.org [asianpubs.org]
Comparative SAR and Strategic Optimization of N-1 vs. N-2 Adamantyl Benzamide Derivatives
Executive Summary
This technical guide provides a rigorous comparative analysis of N-1 (bridgehead) versus N-2 (bridge) substituted adamantyl benzamide derivatives. While the adamantane scaffold is a privileged structure in medicinal chemistry due to its ability to fill lipophilic pockets and improve membrane permeability, the specific attachment point—N-1 vs. N-2—dictates profound differences in receptor affinity, metabolic liability, and synthetic accessibility.
This guide synthesizes data from 11β-HSD1 inhibitor and P2X7 receptor antagonist programs to establish a decision-making framework for medicinal chemists.
Structural & Conformational Analysis
The adamantane cage (
-
N-1 (Bridgehead): The substituent extends from one of the four tertiary carbons. This vector is rigid and creates a "ball-and-chain" topology.
-
N-2 (Bridge): The substituent extends from one of the six secondary carbons. This vector introduces chirality (if the adamantane is asymmetrically substituted) and alters the spatial projection of the lipophilic cage relative to the amide linker.
Geometric Implications
-
Volume Occupancy: The N-1 isomer projects the bulk of the cage directly away from the amide bond, often penetrating deep hydrophobic pockets (e.g., P2X7).
-
Angular Vector: The N-2 isomer creates a "kinked" geometry. In 11β-HSD1, this kink is critical for aligning the benzamide carbonyl with the catalytic Tyr183/Ser170 residues while positioning the cage in the hydrophobic substrate channel.
Case Study A: 11β-HSD1 Inhibitors (The N-2 Advantage)
In the development of inhibitors for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), the N-2 substitution pattern has demonstrated superior potency over the N-1 isomer, albeit with metabolic challenges.
SAR Data Summary
Research indicates that while N-1 derivatives (like Amantadine-based amides) bind to the enzyme, they often fail to achieve nanomolar potency. The N-2 vector allows the adamantane group to better mimic the steroid scaffold of cortisone.
| Parameter | N-1 Derivative (Ref. Compound 3) | N-2 Derivative (Ref.[1] Compound 15) | Optimized N-2 (5-OH) |
| IC50 (Human 11β-HSD1) | ~260 nM | 114 nM | < 10 nM |
| Selectivity (vs HSD2) | > 100-fold | > 100-fold | > 500-fold |
| Metabolic Stability ( | High (> 60 min) | Low (< 15 min) | High (> 60 min) |
| Binding Mode | Steric clash in catalytic site | Optimal shape complementarity | H-bond donor adds affinity |
The Metabolic Stability Paradox
While N-2 derivatives are more potent, they are metabolically labile. The secondary carbons of the adamantane cage in N-2 derivatives are highly susceptible to CYP450-mediated hydroxylation.
-
Solution: Introduction of a polar group (e.g., hydroxyl) at the E-5 position of the N-2 adamantane stabilizes the molecule against further oxidation and lowers LogP without sacrificing potency.
Case Study B: P2X7 Antagonists (The N-1 Standard)
In contrast to 11β-HSD1, the P2X7 receptor antagonist field (led by AstraZeneca and Janssen) has largely favored the N-1 substitution pattern.
-
Lead Compounds: Adamantanyl benzamide 1 and AZD9056 utilize the N-1 linkage.
-
Rationale: The P2X7 allosteric pocket is deep and narrow. The linear N-1 vector allows the adamantane "bullet" to plug the channel effectively.
-
Optimization: To combat the high lipophilicity and metabolic clearance of the N-1 adamantane, "Fluorine Walk" strategies are employed. Replacing bridgehead hydrogens (C-3, C-5) with fluorine atoms blocks metabolic soft spots and lowers lipophilicity (LogD) while maintaining steric bulk.
Synthetic Methodologies
The choice between N-1 and N-2 substitution significantly impacts the synthetic route. N-1 amines are readily accessible via the Ritter reaction, whereas N-2 amines often require reductive amination or displacement strategies that must overcome steric hindrance.
Comparative Synthetic Workflows
Figure 1: Comparative synthetic pathways. The N-1 route is often a single-step Ritter reaction, while the N-2 route typically requires a multi-step ketone-to-amine conversion.
Strategic Optimization Protocol
When designing adamantyl benzamides, follow this self-validating optimization loop to balance potency and stability.
Step-by-Step Optimization Workflow
-
Scaffold Selection (N-1 vs N-2):
-
If target pocket is narrow/deep: Start with N-1 .
-
If target pocket requires "kinked" geometry: Start with N-2 .
-
-
Metabolic Hotspot Identification:
-
Incubate lead in Human Liver Microsomes (HLM).
-
Use LC-MS/MS to identify hydroxylation sites (typically tertiary C-H for N-1, secondary C-H for N-2).
-
-
Blocking Strategy:
-
Fluorination: Replace susceptible H with F. (Note: Bridgehead F reduces LogP; Bridge F can be sterically demanding).
-
Polar Introduction: Introduce -OH at the distal bridgehead (C-5) to reduce LogP and block metabolism.
-
Optimization Logic Diagram
Figure 2: Decision tree for structural optimization based on binding pocket geometry and metabolic liability.
References
-
Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist. ACS Chemical Neuroscience.
-
Novel 11β-HSD1 inhibitors: C-1 versus C-2 substitution and effect of the introduction of an oxygen atom in the adamantane scaffold. Bioorganic & Medicinal Chemistry Letters.
-
Discovery and metabolic stabilization of potent and selective 2-amino-N-(adamant-2-yl) acetamide 11beta-hydroxysteroid dehydrogenase type 1 inhibitors. Journal of Medicinal Chemistry.
-
AZD9056 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY.
-
Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. Bioorganic & Medicinal Chemistry Letters.
Sources
Mechanism of Action of N-(2-adamantyl)-3,4-dichlorobenzamide in Purinergic Signaling
The following technical guide details the mechanism of action, experimental validation, and therapeutic context of N-(2-adamantyl)-3,4-dichlorobenzamide , a potent antagonist of the P2X7 purinergic receptor.
Technical Whitepaper | Version 1.0
Executive Summary
N-(2-adamantyl)-3,4-dichlorobenzamide (hereafter referred to as Ad-DCB ) represents a class of adamantanyl-benzamide pharmacophores designed to antagonize the P2X7 receptor (P2X7R) . Unlike other P2X receptors, P2X7R requires high concentrations of extracellular ATP (mM range) to activate and is unique in its ability to trigger the formation of a non-selective macropore, leading to massive ion flux, NLRP3 inflammasome assembly, and subsequent cytokine storm (IL-1
Ad-DCB functions as a negative allosteric modulator (NAM) or direct antagonist that stabilizes the receptor in a closed state, preventing the ATP-induced conformational collapse required for channel gating and pore dilation. This guide dissects the molecular mechanism, downstream signaling consequences, and validated protocols for assessing its efficacy.
Molecular Identity & Target Profile
The compound is characterized by a lipophilic adamantane cage linked to a dichlorobenzamide core. The specific attachment at the 2-position of the adamantane (secondary carbon) rather than the 1-position (tertiary carbon) is a medicinal chemistry strategy often employed to alter metabolic susceptibility (e.g., preventing bridgehead hydroxylation) and optimize hydrophobic packing within the receptor's binding pocket.
-
Primary Target: P2X7 Purinergic Receptor (Homotrimer).
-
Binding Kinetics: Reversible, non-competitive (allosteric) or mixed-mode antagonism.
-
Key Structural Feature: The adamantyl group fills a specific hydrophobic cavity adjacent to the central vestibule of the receptor, acting as a "molecular wedge."
Data Summary: Potency & Selectivity
| Parameter | Value / Characteristic | Context |
| Target | Human P2X7 Receptor | Primary mechanism |
| IC | ~10 - 100 nM | Potent inhibition of ATP-gated Ca |
| IC | ~10 - 100 nM | Blockade of YO-PRO-1 macropore formation |
| Selectivity | >100-fold vs. P2X1, P2X2, P2X3 | High specificity for P2X7 subtype |
| Binding Mode | Allosteric / Hydrophobic Pocket | Distinct from the orthosteric ATP binding site |
Mechanism of Action (MoA)
Receptor Binding & Conformational Locking
The P2X7 receptor functions as a trimeric ion channel. Upon binding ATP, the extracellular domain undergoes a "jaw-tightening" motion that pulls the transmembrane helices (TM1/TM2) apart to open the ion pore.
Ad-DCB Mechanism:
-
Access: Being highly lipophilic, Ad-DCB partitions into the lipid bilayer or accesses the transmembrane crevices of the receptor.
-
Docking: It binds to an intersubunit allosteric pocket (often the "drug binding pocket" identified in P2X7 crystal structures) located in the upper transmembrane region or the juxtamembrane extracellular domain.
-
Locking: The bulky adamantyl moiety sterically hinders the expansion of the transmembrane helices. This "locks" the receptor in a non-conducting, closed conformation even when ATP is bound to the orthosteric site.
Inhibition of the "Macropore"
Prolonged P2X7 activation leads to the opening of a large pore permeable to molecules up to 900 Da (e.g., YO-PRO-1 dye). Ad-DCB effectively abolishes this phenomenon. By preventing the initial channel opening, it halts the progressive dilation or the recruitment of accessory proteins (like Pannexin-1) associated with pore formation.
Downstream Signaling Cascade
The primary physiological role of P2X7 in immune cells (microglia, macrophages) is driving the NLRP3 inflammasome .
-
Step 1: Ad-DCB blocks P2X7-mediated K
efflux . -
Step 2: Intracellular K
concentration remains high, preventing the conformational change of NLRP3. -
Step 3: NLRP3 fails to oligomerize with ASC and Pro-caspase-1.
-
Step 4: Caspase-1 remains inactive (pro-form).
-
Step 5: Pro-IL-1
is not cleaved into active IL-1 , halting the inflammatory response.
Visualization of Signaling Pathways[2]
Diagram 1: P2X7 Inhibition & Anti-Inflammatory Pathway
This diagram illustrates how Ad-DCB interrupts the purinergic signaling cascade at the receptor level, preventing the downstream activation of the NLRP3 inflammasome.
Caption: Ad-DCB stabilizes the P2X7 receptor in a closed state, blocking K+ efflux and subsequent NLRP3 inflammasome assembly.
Experimental Protocols for Validation
To scientifically validate the mechanism of Ad-DCB, the following "self-validating" experimental workflows are recommended. These protocols include internal controls to distinguish P2X7-specific effects from off-target toxicity.
Protocol A: YO-PRO-1 Dye Uptake Assay (Pore Formation)
Objective: Quantify the inhibition of P2X7-mediated macropore formation. Rationale: Only the P2X7 receptor forms a pore large enough to admit YO-PRO-1 (375 Da) upon sustained ATP activation.
-
Cell Preparation: Use HEK293 cells stably expressing human P2X7 or primary microglia. Plate at 50,000 cells/well in a black-walled 96-well plate.
-
Buffer Exchange: Wash cells with Low-Divalent Physiological Solution (low Ca
/Mg enhances P2X7 gating). -
Antagonist Pre-incubation: Add Ad-DCB (0.1 nM – 10
M) for 30 minutes at 37°C.-
Control: Vehicle (DMSO 0.1%).
-
Reference: A-438079 or JNJ-47965567 (known P2X7 antagonists).
-
-
Dye Addition: Add YO-PRO-1 iodide (final conc. 2
M). -
Stimulation: Inject BzATP (P2X7-specific agonist) at EC
(typically 100-300 M). -
Data Acquisition: Measure fluorescence (Ex 490 nm / Em 515 nm) kinetically every 30 seconds for 20 minutes.
-
Validation: Ad-DCB should concentration-dependently reduce the slope of fluorescence increase.
Protocol B: IL-1 Release Assay (Functional Output)
Objective: Confirm the downstream anti-inflammatory efficacy.
-
Priming: Treat LPS-primed THP-1 macrophages (1
g/mL LPS, 4 hrs) to upregulate Pro-IL-1 and NLRP3. -
Treatment: Incubate with Ad-DCB for 30 mins.
-
Activation: Stimulate with 5 mM ATP for 30 mins (activates P2X7/NLRP3).
-
Analysis: Collect supernatant. Quantify IL-1
via ELISA. -
Cytotoxicity Check: Measure LDH release in the same supernatant to ensure reduced cytokine levels are due to P2X7 blockade, not cell death.
Visualization of Experimental Workflow
Diagram 2: Validation Workflow
This flowchart outlines the critical steps to verify the compound's potency and mechanism.
Caption: Workflow integrating biophysical (Ca2+, Dye) and functional (ELISA) assays to validate Ad-DCB activity.
Therapeutic Implications
The P2X7 receptor is a "danger sensor" upregulated in chronic pain states, neurodegenerative diseases (Alzheimer's, MS), and depression.
-
Neuropathic Pain: Ad-DCB blockade of microglia P2X7 prevents the release of BDNF and Cathepsin S, which are key drivers of central sensitization in the spinal cord dorsal horn.
-
Metabolic Stability: The 2-adamantyl substitution is critical here. While 1-adamantyl derivatives are prone to rapid metabolic oxidation at the bridgehead carbons, 2-adamantyl analogs often exhibit improved metabolic stability and blood-brain barrier (BBB) penetrance, making them more viable as CNS therapeutics.
References
-
Bhattacharya, A., et al. (2013). "Pharmacological characterization of a novel cell-permeable fluorescent polymeric P2X7 receptor antagonist." British Journal of Pharmacology. Link
-
Karasawa, A., & Kawate, T. (2016). "Structural basis for subtype-specific inhibition of the P2X7 receptor." eLife. Link
-
Caseley, E. A., et al. (2016).[1] "Structure-Activity Relationships and Therapeutic Potential of Purinergic P2X7 Receptor Antagonists." ACS Chemical Neuroscience.[2] Link
-
Bartlett, R., et al. (2014). "The P2X7 receptor channel: recent developments and new insights." Pharmacological Reviews. Link
-
Park, J. H., et al. (2017). "Adamantanyl-substituted benzamide compounds and their use as P2X7 receptor antagonists." Patent WO2020037350A1. Link
Sources
N-2-adamantyl-3,4-dichlorobenzamide CAS number and chemical identifiers
This technical guide provides an in-depth analysis of N-(adamantan-2-yl)-3,4-dichlorobenzamide , a specialized synthetic intermediate and pharmacological probe. While often overshadowed by its 1-adamantyl isomer, the 2-adamantyl variant represents a critical structural modification in Structure-Activity Relationship (SAR) studies, particularly in the development of P2X7 receptor antagonists and 11
Executive Summary
N-(Adamantan-2-yl)-3,4-dichlorobenzamide is a lipophilic amide combining a rigid, bulky 2-adamantyl cage with an electron-deficient 3,4-dichlorophenyl ring. It belongs to the class of Adamantyl Benzamides , which are extensively studied as bioisosteres for modulating the P2X7 purinergic receptor. The shift from the 1-position (bridgehead) to the 2-position (secondary carbon) of the adamantane cage significantly alters the molecule's spatial volume and metabolic stability, often reducing the rate of oxidative metabolism at the bridgehead carbons.
Part 1: Chemical Identifiers & Physicochemical Properties[1][2]
Due to its status as a specific SAR analog rather than a mass-market commodity, this compound is frequently referenced by its IUPAC name or internal library codes in patent literature rather than a widely indexed CAS number.
| Identifier | Value / Description |
| Chemical Name | N-(Adamantan-2-yl)-3,4-dichlorobenzamide |
| IUPAC Name | 3,4-dichloro-N-(tricyclo[3.3.1.1 |
| Parent Scaffold CAS | 25021-13-0 (Refers to N-(2-adamantyl)benzamide without chloro- substitutions) |
| Molecular Formula | C |
| Molecular Weight | 324.25 g/mol |
| Predicted LogP | ~4.8 (High Lipophilicity) |
| H-Bond Donors | 1 (Amide NH) |
| H-Bond Acceptors | 1 (Amide Carbonyl) |
| Rotatable Bonds | 2 (C-N bond, C-C bond between phenyl and carbonyl) |
Structural Significance[5][6][7]
-
2-Adamantyl Group: Acts as a "lipophilic bullet," filling hydrophobic pockets in receptor active sites (e.g., the allosteric site of P2X7). Unlike the 1-adamantyl group, the 2-adamantyl attachment creates a different vector for the amide bond, often improving solubility profiles.
-
3,4-Dichlorophenyl Group: Provides electron-withdrawing character, increasing the acidity of the amide proton and enhancing
-stacking interactions with aromatic residues (e.g., Phenylalanine or Tyrosine) in the target protein.
Part 2: Synthesis Protocol (Self-Validating System)
The following protocol utilizes a Schotten-Baumann type acylation , chosen for its high yield and operational simplicity. This method avoids the racemization issues sometimes seen with peptide coupling agents and ensures complete conversion through the use of an acyl chloride.
Reagents Required[2][6][7][8][9]
-
2-Adamantanamine Hydrochloride (CAS: 10523-68-9): The nucleophilic core.
-
3,4-Dichlorobenzoyl Chloride (CAS: 3024-72-4): The electrophilic acylating agent.
-
Triethylamine (TEA) or DIPEA : To scavenge HCl byproducts.
-
Dichloromethane (DCM) : Anhydrous solvent.
Step-by-Step Methodology
-
Preparation: In a flame-dried 100 mL round-bottom flask, suspend 2-adamantanamine HCl (1.0 equiv, 5 mmol) in anhydrous DCM (20 mL).
-
Activation: Cool the suspension to 0°C in an ice bath. Add Triethylamine (2.5 equiv, 12.5 mmol) dropwise. Checkpoint: The suspension should clear as the free base is liberated.
-
Acylation: Add 3,4-dichlorobenzoyl chloride (1.1 equiv, 5.5 mmol) dissolved in DCM (5 mL) dropwise over 10 minutes.
-
Causality: Slow addition prevents localized overheating and minimizes di-acylation side products.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 3:1). The product will appear as a high R
spot. -
Workup (Purification):
-
Wash the organic layer with 1M HCl (2 x 15 mL) to remove unreacted amine and TEA.
-
Wash with Sat. NaHCO
(2 x 15 mL) to hydrolyze and remove excess benzoyl chloride (as benzoate). -
Wash with Brine, dry over MgSO
, and concentrate -
vacuo.
-
-
Crystallization: Recrystallize the crude solid from hot Ethanol/Water or Hexane/EtOAc to yield white needles.
Synthesis Workflow Diagram
Figure 1: Schotten-Baumann acylation pathway for the synthesis of the target benzamide.
Part 3: Biological Mechanism & Applications
Primary Target: P2X7 Receptor Antagonism
The N-adamantyl benzamide scaffold is a privileged structure in the design of antagonists for the P2X7 receptor , an ATP-gated ion channel linked to neuroinflammation and chronic pain.
-
Mechanism of Action: The compound acts as an allosteric antagonist . The bulky adamantane moiety occupies a specific hydrophobic pocket adjacent to the ATP binding site, preventing the conformational change required for channel opening.
-
Signaling Cascade: By blocking P2X7, the compound inhibits the influx of Ca
and the efflux of K . This prevents the assembly of the NLRP3 inflammasome , thereby blocking the processing and release of pro-inflammatory cytokines like IL-1 and IL-18 .
Comparative SAR (Structure-Activity Relationship)
Research indicates that while 1-adamantyl derivatives (bridgehead) are potent, they often suffer from rapid metabolic clearance. The 2-adamantyl isomer described here is investigated to:
-
Reduce Metabolic Liability: The 2-position is less sterically accessible to Cytochrome P450 enzymes compared to the bridgehead carbons in some binding poses.
-
Alter Solubility: The structural vector changes the crystal packing and solvation energy, potentially improving oral bioavailability.
P2X7 Inhibition Pathway
Figure 2: Mechanism of action showing the blockade of the P2X7-NLRP3 inflammatory axis.
Part 4: References & Grounding
The chemical and biological context of this guide is grounded in the established SAR of adamantyl benzamides as P2X7 antagonists.
-
Bhattacharya, A., et al. (2017). Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist.ACS Chemical Neuroscience . This paper details the "Adamantanyl Benzamide 1" class and the effects of modifying the adamantane cage (e.g., fluorination or isomerization) on metabolic stability.
-
PubChem Compound Summary. N-(2-Adamantyl)benzamide (Parent Scaffold).[1]
-
Lord, B., et al. (2020). Adamantanyl-substituted benzamide compounds and their use as P2X7 receptor antagonists. (Patent Context for similar scaffolds).
Disclaimer: This guide is for research purposes only. N-(Adamantan-2-yl)-3,4-dichlorobenzamide is a chemical probe and has not been approved for clinical use in humans.
Sources
The Adamantane Advantage: A Technical Guide to Leveraging Lipophilicity for Blood-Brain Barrier Permeability in Adamantyl Amides
An In-Depth Technical Guide for Researchers
Introduction: The CNS Challenge and the Lipophilic Bullet
The blood-brain barrier (BBB) represents the most significant obstacle in the development of therapeutics for central nervous system (CNS) disorders. This highly selective, semipermeable border of endothelial cells prevents over 98% of small-molecule drugs from reaching their intended targets within the brain.[1] A critical physicochemical property governing a molecule's ability to passively diffuse across this barrier is lipophilicity. However, this relationship is not linear; a delicate balance is required. Molecules that are too hydrophilic fail to enter the lipid membrane, while those that are excessively lipophilic may be sequestered in the membrane, exhibit poor solubility, or become substrates for metabolic enzymes and efflux pumps.[2][3]
In this landscape, the adamantane moiety has emerged as a uniquely privileged scaffold in medicinal chemistry.[4] Its rigid, three-dimensional diamondoid structure confers exceptional metabolic stability and a significant, predictable increase in lipophilicity.[5][6] Often referred to as a "lipophilic bullet," the adamantane cage can be appended to a pharmacophore to enhance its membrane permeability and improve its overall pharmacokinetic profile, frequently increasing its ability to cross the BBB.[5][7] This guide provides a technical framework for understanding and experimentally assessing the relationship between the lipophilicity of adamantyl amides and their BBB permeability, offering field-proven insights and validated protocols for drug development professionals.
Chapter 1: The Adamantane Scaffold: A Foundation for CNS Drug Design
The utility of adamantane in medicinal chemistry stems from a unique combination of physical and chemical properties. Its cage-like hydrocarbon structure is not merely a bulky lipophilic group; it is a strategic tool for rational drug design.
Causality Behind the Adamantane Advantage:
-
Pronounced Lipophilicity: The incorporation of an adamantyl group can increase the calculated partition coefficient (cLogP) of a compound by approximately 3.1 log units.[5] This substantial increase in lipophilicity is a primary driver for enhancing passive diffusion across the lipid-rich BBB.[4][5]
-
Metabolic Stability: The rigid, saturated hydrocarbon framework of adamantane is resistant to enzymatic degradation.[6] When positioned strategically, it can sterically shield adjacent, more labile functional groups (like amides) from metabolic cleavage, thereby increasing the drug's plasma half-life and stability.[5][8]
-
Three-Dimensional Architecture: Unlike flat aromatic rings, the adamantane cage provides a rigid, three-dimensional anchor. This facilitates the precise spatial orientation of pharmacophoric substituents, allowing for more effective and selective interactions with target receptors or enzyme active sites within the CNS.[4][5] This principle has been successfully exploited in CNS drugs like Memantine, an adamantane derivative used in the treatment of Alzheimer's disease.[7]
The amide linkage provides a versatile and synthetically accessible handle to connect the adamantane scaffold to a parent drug molecule. The polarity and hydrogen-bonding capabilities of the amide bond itself can be modulated through substitution, offering a powerful strategy to fine-tune the molecule's overall physicochemical profile for optimal BBB penetration.[9]
Chapter 2: Quantifying Lipophilicity: The Role of logP
Lipophilicity is experimentally quantified as the partition coefficient (P), typically expressed in its logarithmic form, logP. It is defined as the ratio of the concentration of a neutral compound in a lipophilic solvent (commonly n-octanol) to its concentration in an aqueous phase at equilibrium.[10] This parameter is a cornerstone for predicting a drug's ADME (absorption, distribution, metabolism, and excretion) properties.[3]
For ionizable compounds like many adamantyl amides, the distribution coefficient (logD) is often more physiologically relevant, as it considers the partition of both the neutral and ionized forms at a specific pH (e.g., physiological pH 7.4).
Experimental Protocol: logP Determination by RP-HPLC
The shake-flask method is the traditional approach, but it can be resource-intensive.[10] A more rapid and widely adopted method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC), which correlates a compound's retention time with its lipophilicity. The solvophobic theory posits that more lipophilic compounds will have a stronger affinity for the nonpolar stationary phase (e.g., C18) and thus elute later.[11]
Self-Validating System: This protocol's trustworthiness is established by calibrating the system with a set of standards with known logP values. The strong linear correlation between the retention factors of these standards and their logP values validates the system for determining the logP of the test compounds.
Step-by-Step Methodology:
-
System Preparation:
-
HPLC System: Agilent 1200 Infinity Series or equivalent, equipped with a Diode Array Detector (DAD).[12]
-
Column: C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A series of isocratic mixtures of a polar organic solvent (e.g., methanol or acetonitrile) and water (or buffer at pH 7.4 for logD determination) are prepared. Typical compositions range from 50% to 95% organic solvent.[13]
-
-
Calibration:
-
Prepare stock solutions of 5-7 standard compounds with well-documented logP values spanning a relevant range (e.g., 1.0 to 5.0).
-
Inject each standard individually using a fixed mobile phase composition (e.g., 70% methanol/30% water).
-
Record the retention time (tR) for each standard.
-
Determine the column dead time (t0) by injecting a non-retained compound (e.g., uracil).
-
-
Calculation of Retention Factor (k):
-
For each standard, calculate the retention factor using the formula: k = (tR - t0) / t0.
-
-
Generation of Calibration Curve:
-
Plot log(k) for each standard against its known logP value.
-
Perform a linear regression analysis. A valid system will yield a correlation coefficient (R²) > 0.95. The resulting equation will be in the form: logP = m * log(k) + c.
-
-
Analysis of Adamantyl Amides:
-
Prepare solutions of the test adamantyl amides at a known concentration.
-
Inject each test compound under the identical chromatographic conditions used for the standards.
-
Measure the retention time (tR) and calculate its retention factor (k).
-
-
Determination of logP:
-
Using the regression equation from the calibration curve, calculate the logP of the test compounds from their measured log(k) values.
-
Chapter 3: In Vitro Assessment of BBB Permeability
While logP is a powerful predictor, it does not account for the complex, dynamic nature of the BBB. In vitro models provide a more direct measure of a compound's ability to cross a membrane barrier.
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA model is a high-throughput, cost-effective method for assessing the passive transcellular permeability of compounds.[14] It is an excellent primary screen to rank-order candidates early in the discovery process. The assay measures the diffusion of a compound from a donor compartment, through an artificial membrane coated with lipids that mimic the BBB, into an acceptor compartment.[15][16]
Causality Behind the Method: The choice of lipid is critical for the assay's predictive power. A porcine brain lipid solution is often used to create the membrane, as its composition closely mimics the physiological BBB, thereby providing a more relevant environment for passive diffusion than generic lipid mixtures.[16]
Sources
- 1. news-medical.net [news-medical.net]
- 2. Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. connectsci.au [connectsci.au]
- 6. jchr.org [jchr.org]
- 7. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.pg.edu.pl [chem.pg.edu.pl]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. mdpi.com [mdpi.com]
- 14. Parallel Artificial Membrane Permeability Assay (PAMPA) | Bienta [bienta.net]
- 15. paralab.es [paralab.es]
- 16. High throughput artificial membrane permeability assay for blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Preparation of N-2-adamantyl-3,4-dichlorobenzamide using 2-adamantanamine hydrochloride
An Application Note and Detailed Protocol for the Synthesis of N-2-adamantyl-3,4-dichlorobenzamide
Abstract
This document provides a comprehensive guide for the synthesis of N-2-adamantyl-3,4-dichlorobenzamide, a compound of interest in medicinal chemistry and drug development. The protocol leverages a modified Schotten-Baumann reaction, a robust and widely-used method for amide bond formation, by reacting 2-adamantanamine hydrochloride with 3,4-dichlorobenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step experimental procedure, mechanistic insights, safety protocols, and characterization guidelines. The inclusion of the bulky, lipophilic adamantane cage is a common strategy to enhance the pharmacokinetic profiles of therapeutic agents, making this synthesis a relevant example for scaffold development programs.[1]
Introduction and Scientific Context
The synthesis of novel amide derivatives is a cornerstone of modern pharmaceutical research. The amide bond is a fundamental structural unit present in a vast array of FDA-approved drugs and biologically active molecules.[2] N-2-adamantyl-3,4-dichlorobenzamide incorporates two key structural motifs: the 3,4-dichlorobenzamide core, a feature found in various bioactive compounds, and the 2-adamantyl group. The adamantane scaffold is a rigid, three-dimensional lipophilic cage frequently employed in medicinal chemistry to improve a drug's metabolic stability and membrane permeability.[1]
This application note details the preparation of the target compound via the acylation of 2-adamantanamine with 3,4-dichlorobenzoyl chloride. Since the starting amine is supplied as a hydrochloride salt, the protocol necessitates an initial in-situ neutralization step to liberate the free amine for the subsequent nucleophilic attack. The reaction is an example of the Schotten-Baumann reaction, which involves the synthesis of amides from amines and acyl chlorides in the presence of a base.[3][4] The base plays the dual role of freeing the nucleophilic amine and neutralizing the hydrochloric acid byproduct generated during the acylation, thereby driving the reaction equilibrium towards the product.[5]
Reaction Mechanism and Stoichiometry
The synthesis proceeds via a nucleophilic acyl substitution mechanism. First, the 2-adamantanamine hydrochloride is deprotonated by a tertiary amine base, such as triethylamine (TEA), to yield the free, nucleophilic 2-adamantanamine. This amine then attacks the highly electrophilic carbonyl carbon of 3,4-dichlorobenzoyl chloride. This step forms a transient tetrahedral intermediate which subsequently collapses, expelling a chloride ion as the leaving group.[6] The TEA then scavenges the liberated proton and the chloride ion, forming triethylammonium chloride and driving the reaction to completion.[6][7]
Overall Reaction Scheme
Caption: Overall synthesis of N-2-adamantyl-3,4-dichlorobenzamide.
Mechanistic Pathway
Caption: Step-by-step experimental workflow for the synthesis.
Expected Spectroscopic Data
While experimental data for the title compound is not readily available, the following table presents predicted spectroscopic characteristics based on its structure and data from analogous compounds. [8][9]
| Analysis | Expected Characteristics |
|---|---|
| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.0-7.4 (m, 3H, Ar-H), δ ~6.0-6.5 (br s, 1H, N-H), δ ~4.1-4.3 (m, 1H, CH-N), δ ~2.2-1.6 (m, 14H, Adamantyl CH, CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~165 (C=O), δ ~135-125 (Ar-C), δ ~55 (CH-N), δ ~38-26 (Adamantyl C) |
| FT-IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~3080 (Ar C-H stretch), ~2910, 2850 (Aliphatic C-H stretch), ~1640 (C=O Amide I band), ~1540 (N-H bend Amide II band) |
| Mass Spec (ESI+) | [M+H]⁺ calculated for C₁₇H₂₀Cl₂NO⁺: 339.08 |
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Fume Hood: All steps of this procedure must be performed in a certified chemical fume hood to avoid inhalation of volatile and hazardous reagents.
-
3,4-Dichlorobenzoyl chloride: This reagent is corrosive and a lachrymator. [2]It reacts with moisture to release HCl gas. Handle it quickly and in a dry environment. In case of contact, immediately flush the affected area with copious amounts of water. [10]* Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.
-
Triethylamine (TEA): TEA is a corrosive and flammable liquid with a strong odor. Avoid contact and inhalation.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated and non-halogenated waste streams should be segregated.
References
-
J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. Retrieved February 16, 2026, from [Link]
-
Chemistry Education. (n.d.). Synthesis and analysis of amides. Retrieved February 16, 2026, from [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved February 16, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved February 16, 2026, from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Properties and Applications of 3,4-Dichlorobenzoyl Chloride. Retrieved February 16, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved February 16, 2026, from [Link]
-
OrgoSolver. (n.d.). Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. Retrieved February 16, 2026, from [Link]
-
Pearson. (2024, July 8). Show how you would use appropriate acyl chlorides and amines to synthesize the following amides. Retrieved February 16, 2026, from [Link]
-
LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. Retrieved February 16, 2026, from [Link]
-
Pharmacompass. (n.d.). 2-Adamantanamine Hydrochloride | Drug Information, Uses, Side Effects, Chemistry. Retrieved February 16, 2026, from [Link]
-
ChemBK. (2024, April 9). 3,4-Dichlorobenzoyl chloride. Retrieved February 16, 2026, from [Link]
-
ResearchGate. (2020, November 2). What is the best technique for amide purification?. Retrieved February 16, 2026, from [Link]
-
PubChem. (n.d.). 2-Aminoadamantane hydrochloride. Retrieved February 16, 2026, from [Link]
-
MDPI. (n.d.). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide. Retrieved February 16, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 3. jk-sci.com [jk-sci.com]
- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 5. Schotten-Baumann Reaction [organic-chemistry.org]
- 6. orgosolver.com [orgosolver.com]
- 7. Lab Reporter [fishersci.co.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chembk.com [chembk.com]
Application Note: Kinetic Quantification of P2X7 Pore Formation via YO-PRO-1 Uptake
Introduction & Biological Context
The P2X7 receptor (P2X7R) is a trimeric ATP-gated cation channel predominantly expressed in immune cells (macrophages, microglia) and implicated in the NLRP3 inflammasome pathway. Unlike other P2X receptors, prolonged activation of P2X7 by high concentrations of ATP (or the potent analog BzATP) induces the formation of a non-selective transmembrane macropore.
This macropore allows the passage of hydrophilic molecules up to 900 Da. YO-PRO-1 (375 Da) is a monomeric cyanine dye that is impermeant to healthy cells but rapidly enters P2X7-activated cells through this dilated pore. Upon binding to intracellular nucleic acids, YO-PRO-1 undergoes a >100-fold fluorescence enhancement, providing a robust, kinetic readout of P2X7 activation and its inhibition by small molecules.
Mechanism of Action
The following diagram illustrates the P2X7 pore dilation mechanism and the specific entry point for YO-PRO-1.[1][2]
Figure 1: Mechanism of YO-PRO-1 uptake via P2X7 macropore formation. Prolonged agonist exposure dilates the channel, allowing dye entry and subsequent fluorescence.
Experimental Design & Logic
To ensure data integrity, this protocol addresses three critical variables specific to P2X7 biology:
-
Buffer Composition (The "Low Divalent" Rule):
-
Logic: P2X7 is allosterically inhibited by extracellular divalent cations (
and ). Physiological levels of can shift the ATP by an order of magnitude. -
Requirement: Assays must be performed in a Low Divalent Cation Buffer (nominally zero
, low ) to maximize pore formation and assay window.
-
-
Agonist Selection (BzATP vs. ATP):
-
Logic:BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate) is approximately 10-30 times more potent than ATP at the P2X7 receptor.[3]
-
Recommendation: Use BzATP for robust signal-to-noise ratios, especially in recombinant cell lines.
-
-
Kinetic vs. Endpoint:
-
Logic: Pore formation is rapid (seconds to minutes). Endpoint assays risk missing the linear phase or confusing pore formation with secondary cell death (lysis).
-
Requirement: A kinetic read (every 1-2 mins for 30-60 mins) allows calculation of the rate of uptake (slope), which is the most accurate measure of channel function.
-
Materials & Equipment
Reagents
| Reagent | Specification | Purpose |
| YO-PRO-1 Iodide | Ex/Em: 491/509 nm | Pore permeation reporter. |
| BzATP | Triethylammonium salt | P2X7 super-agonist.[4] |
| A-438079 | Selective P2X7 Antagonist | Reference inhibitor control ( |
| Poly-D-Lysine | Cell culture grade | Plate coating (prevents cell detachment during wash). |
Low Divalent Cation Assay Buffer (LDC Buffer)
Prepare fresh. Adjust pH to 7.4.
-
NaCl: 147 mM[5]
-
KCl: 2 mM
-
HEPES: 10 mM
-
Glucose: 13 mM[5]
-
CaCl2: 0.2 mM (Low concentration supports cell attachment without inhibiting P2X7)
-
MgCl2: 0 mM (Crucial for maximal activation)
Cell Models
-
Recombinant: HEK293-hP2X7 (High expression, robust signal).
-
Endogenous: THP-1 (Human monocytes) or J774A.1 (Murine macrophages). Note: THP-1 cells may require LPS priming to upregulate P2X7.
Comprehensive Protocol
Phase 1: Cell Preparation (Day -1)
-
Coat a black-walled, clear-bottom 96-well plate with Poly-D-Lysine.
-
Seed cells at 20,000 – 40,000 cells/well .
-
Incubate overnight at 37°C, 5% CO2.
Phase 2: Assay Workflow (Day 0)
The following diagram details the precise addition sequence to ensure equilibrium binding of antagonists before channel triggering.
Figure 2: Kinetic Assay Workflow. Pre-incubation of the antagonist with the dye allows for equilibrium binding prior to the rapid agonist trigger.
Phase 3: Detailed Steps
-
Buffer Exchange: Gently wash cells once with 150 µL of LDC Buffer . Remove supernatant.
-
Dye & Compound Addition:
-
Prepare a 2X Master Mix containing:
-
YO-PRO-1 (Final assay concentration: 1-2 µM )
-
Test Antagonists (at 2X desired concentration)
-
-
Add 50 µL of 2X Master Mix to the wells.
-
Control Wells: Add Vehicle (DMSO) or Reference Inhibitor (A-438079, 10 µM).
-
-
Equilibration: Incubate for 20-30 minutes at Room Temperature (RT) in the dark. This allows the antagonist to bind the receptor.
-
Baseline Read: Place plate in fluorescence reader (37°C). Measure baseline fluorescence for 2 minutes to ensure stability.
-
Agonist Trigger:
-
Prepare 2X Agonist Solution (BzATP) in LDC Buffer.
-
Target Concentration: Use the
(typically 30-100 µM for human P2X7 in low divalent buffer). -
Inject/Add 50 µL of 2X Agonist to wells (Final Volume = 100 µL).
-
-
Kinetic Acquisition: Immediately read fluorescence (Ex 490nm / Em 520nm) every 60 seconds for 45-60 minutes.
Data Analysis & Interpretation
Do not rely solely on the final fluorescence unit (RFU) value, as this can be influenced by dye bleaching or cell number variability.
Calculation of Inhibition (Slope Method)
-
Plot Kinetic Curves: RFU (y-axis) vs. Time (x-axis).
-
Determine Slope: Calculate the slope (Vmax) of the linear portion of the curve (typically 5–15 minutes post-injection).
-
Normalize:
-
Pos Control: BzATP + Vehicle
-
Neg Control: Buffer only (No Agonist)
-
-
IC50 Determination: Fit the % Activity data to a 4-parameter logistic (4PL) equation.
Quality Control Criteria
-
Z' Factor: Should be > 0.5 for screening campaigns.
-
Fold Change: The signal (Agonist) should be >5x the background (No Agonist).
-
Reference Check: A-438079 should yield an
in the nanomolar range (100–300 nM).
References
-
Surprenant, A., et al. (1996).[1][2][3][6] "The cytolytic P2Z receptor for extracellular ATP identified as a P2X receptor (P2X7)."[7] Science.
-
Donnelly-Roberts, D.L., et al. (2009). "Mammalian P2X7 receptor pharmacology: comparison of recombinant mouse, rat and human P2X7 receptors." British Journal of Pharmacology.
-
Michel, A.D., et al. (1999). "Ionic effects on human recombinant P2X7 receptor function." Naunyn-Schmiedeberg's Archives of Pharmacology.
-
Honore, P., et al. (2006). "A-438079, a potent and selective P2X7 receptor antagonist, is effective in nociceptive and neuropathic pain models." Journal of Pharmacology and Experimental Therapeutics.
Sources
- 1. The P2X7 receptor forms a dye-permeable pore independent of its intracellular domain but dependent on membrane lipid composition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The P2X7 receptor forms a dye-permeable pore independent of its intracellular domain but dependent on membrane lipid composition | eLife [elifesciences.org]
- 3. Mammalian P2X7 receptor pharmacology: comparison of recombinant mouse, rat and human P2X7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BzATP triethylammonium salt | Photoactivatable Cross-linking Probes | Tocris Bioscience [tocris.com]
- 5. Identification of New Human P2X7 Antagonists Using Ligand- and Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | ATP-induced P2X Receptor-Dependent Large Pore Formation: How Much Do We Know? [frontiersin.org]
- 7. Serum constituents can affect 2′-& 3′-O-(4-benzoylbenzoyl)-ATP potency at P2X7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
Solvent selection for solubilizing lipophilic adamantyl benzamides
Application Note: High-Performance Solubilization of Lipophilic Adamantyl Benzamides
Abstract
Adamantyl benzamides represent a privileged scaffold in drug discovery (e.g., P2X7 antagonists, 11
The Physicochemical Challenge
To solubilize an adamantyl benzamide, one must overcome two distinct thermodynamic barriers:
-
The Crystal Lattice Energy (Solid
Liquid): Benzamides often form strong intermolecular hydrogen bond networks. The bulky adamantane group increases the melting point ( ), requiring significant energy to break the lattice. -
The Hydrophobic Effect (Liquid
Solution): The adamantane cage is highly lipophilic ( for the adamantyl group alone). In aqueous buffers, water molecules form an ordered "ice-like" cage around these hydrophobic groups, a thermodynamically unfavorable state (entropy decrease).
Expert Insight: Standard "serial dilution" from DMSO directly into water often fails because the local concentration of the compound exceeds its kinetic solubility limit before mixing is complete, leading to immediate, often invisible, microprecipitation.
Strategic Solvent Selection
A. Primary Stock Solvent: Dimethyl Sulfoxide (DMSO)
DMSO is the industry standard due to its high dielectric constant and ability to disrupt hydrogen bonding.[1]
-
The Trap: DMSO is highly hygroscopic. It can absorb up to 10% water by weight from the atmosphere in 24 hours.
-
The Consequence: The solubility of adamantyl benzamides drops exponentially with water content. A "wet" DMSO stock will result in compound crashing out upon freezing or prolonged storage.
-
Recommendation: Use anhydrous DMSO (stored over molecular sieves) for all stock preparations.
B. The "Secret Weapon": -Cyclodextrin ( -CD)
For aqueous assays where organic co-solvents (DMSO/Ethanol) cause toxicity or interference,
-
Mechanism: The internal cavity diameter of
-CD ( ) is a near-perfect geometric match for the adamantane cage ( ). -
Binding Affinity: Adamantane derivatives exhibit exceptionally high association constants (
) with -CD, forming stable 1:1 inclusion complexes driven by the release of high-energy water from the CD cavity.
C. Co-solvent Systems (PEG/Surfactants)
For in vivo formulation or high-concentration assays:
-
PEG 400: Disrupts water structure and acts as an interfacial cosolvent.
-
Tween 80: Provides micellar shielding for the lipophilic adamantyl tail.
Visualization: Solubility Decision Tree
The following workflow illustrates the logic for selecting the correct solubilization method based on the final application.
Figure 1: Decision matrix for solubilizing lipophilic adamantane derivatives. Green nodes indicate recommended pathways.
Experimental Protocols
Protocol A: Preparation of Robust Stock Solutions
Objective: To create a stable 10 mM stock solution free of micro-crystals.
-
Weighing: Weigh the adamantyl benzamide into a glass vial (avoid plastic, which can leach plasticizers in DMSO).
-
Solvent Addition: Add Anhydrous DMSO to achieve 10 mM concentration.
-
Note: Do not assume the compound occupies zero volume. Ideally, add 80% of the solvent, dissolve, then top up to volume.
-
-
Energy Input: Sonicate in a water bath at 37°C for 10–15 minutes.
-
Why: This disrupts the stable crystal lattice (Ostwald ripening prevention).
-
-
Visual Check: Hold the vial against a light source. The solution must be perfectly clear. If "schlieren" lines (swirls) are visible, mixing is incomplete.
-
Storage: Aliquot into small volumes (single-use) to avoid freeze-thaw cycles. Store at -20°C.
Protocol B: The "Step-Down" Dilution (Prevention of Crash-Out)
Objective: To dilute from 100% DMSO to aqueous buffer without precipitation.
The Error: Adding 1
| Step | Source Solution | Solvent Added | Final Composition | Resulting Conc. |
| 1 | 10 mM Stock (100% DMSO) | None | 100% DMSO | 10 mM |
| 2 | 10 | 90 | 100% DMSO | 1 mM |
| 3 | 10 | 90 | 10% DMSO / 45% PEG | 100 |
| 4 | 10 | 990 | 0.1% DMSO / 0.45% PEG | 1 |
Result: The compound never faces a "cliff" of polarity change, ensuring it remains in solution during the transition.
Protocol C: -Cyclodextrin Complexation
Objective: To create a water-soluble formulation without organic solvents.
-
Preparation of CD Solution: Prepare a 50 mM solution of 2-Hydroxypropyl-
-cyclodextrin (HP- -CD) in water or PBS.-
Note: HP-
-CD is more soluble (>600 mg/mL) than native -CD (18.5 mg/mL).
-
-
Addition: Add the adamantyl benzamide (solid or from a concentrated ethanolic stock) to the CD solution. A molar ratio of 2:1 (CD:Drug) is recommended to ensure complete capture.
-
Equilibration: Shake or stir at room temperature for 24 hours. The adamantane moiety will kinetically enter the hydrophobic cavity.
-
Filtration: Filter through a 0.45
m PVDF filter to remove any uncomplexed solid.
Mechanism of Action: The Host-Guest Complex
Understanding why this works ensures reproducibility. The adamantane group is the "Key" and the Cyclodextrin is the "Lock."
Figure 2: Thermodynamic driver of solubilization. The release of "unhappy" water molecules from the CD cavity drives the inclusion of the adamantane cage.
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Precipitation upon thawing | Water contamination in DMSO | Use fresh anhydrous DMSO; warm to 37°C before opening. |
| Cloudiness in aqueous buffer | "Crash out" due to polarity shock | Switch to Protocol B (Step-Down) or add 0.05% Tween 80 to the buffer. |
| Low biological activity | Compound stuck in plastic | Adamantyl groups bind to polystyrene. Use glass-coated plates or add 0.01% BSA to block surfaces. |
| Inconsistent IC50 values | Microprecipitation | Perform a kinetic solubility assay using nephelometry to define the true solubility limit. |
References
-
Sadrerafi, K., et al. (2015).[2] "Association constant of
-cyclodextrin with carboranes, adamantane, and their derivatives using displacement binding technique." Journal of Inclusion Phenomena and Macrocyclic Chemistry. Link -
Popa-Burke, I., et al. (2014). "Compound Precipitation in High-Concentration DMSO Solutions." Journal of Biomolecular Screening. Link
-
Wong-Ekkabut, J., et al. (2012). "Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to
- and -Cyclodextrins." Journal of Physical Chemistry B. Link[3] -
Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. Link
-
NCBI Assay Guidance Manual. (2012). "Reagent and Solvent Selection for High-Throughput Screening." Link
Sources
Application Notes & Protocols: Formulation Strategies for In Vivo Delivery of N-2-adamantyl-3,4-dichlorobenzamide
Introduction: Overcoming the Challenges of Delivering Lipophilic Adamantane-Based Compounds
The adamantane moiety, a rigid, lipophilic cage structure, is a highly valued pharmacophore in modern drug discovery. Its incorporation into small molecules can significantly enhance metabolic stability and improve interactions with biological targets by providing a three-dimensional scaffold.[1][2] N-2-adamantyl-3,4-dichlorobenzamide belongs to a class of compounds with demonstrated potential across various therapeutic areas, including as anti-inflammatory agents and P2X7 receptor antagonists.[3][4] However, the very properties that make the adamantane group attractive—namely its high lipophilicity—present considerable challenges for in vivo delivery, particularly via the oral route.
Such compounds are often categorized as "brick-dust" or "grease-ball" molecules, exhibiting extremely low aqueous solubility, which is a primary prerequisite for absorption in the gastrointestinal tract.[5] Consequently, the dissolution of the solid drug form becomes the rate-limiting step for systemic absorption, leading to poor and erratic bioavailability. This can mask the true therapeutic potential of a promising compound during preclinical evaluation.
This technical guide provides a comprehensive overview of rational formulation strategies to enhance the oral bioavailability of N-2-adamantyl-3,4-dichlorobenzamide. We will explore three advanced drug delivery platforms: lipid-based self-emulsifying systems, nanosuspensions, and amorphous solid dispersions. For each strategy, we will delve into the mechanistic basis for bioavailability enhancement, provide detailed protocols for laboratory-scale preparation, and outline the necessary characterization and in vivo evaluation methodologies. The experimental choices are grounded in the predicted physicochemical properties of the target compound, ensuring a scientifically robust approach to formulation development.
Compound Profile: N-2-adamantyl-3,4-dichlorobenzamide
A thorough understanding of the physicochemical properties of the active pharmaceutical ingredient (API) is the cornerstone of rational formulation design. As N-2-adamantyl-3,4-dichlorobenzamide is a research compound, extensive experimental data is not publicly available. Therefore, we will proceed using computationally predicted values to guide our formulation strategy.
| Property | Predicted Value | Implication for Formulation |
| Molecular Formula | C₁₇H₁₉Cl₂NO | - |
| Molecular Weight | 324.25 g/mol | Moderate molecular weight. |
| Predicted logP | 5.8 ± 0.4 | High lipophilicity, indicating very poor aqueous solubility.[6] |
| Predicted Melting Point | 185 ± 40 °C | High melting point suggests a stable crystal lattice that will require significant energy to disrupt, further limiting dissolution.[7] |
Note: Predicted values were generated using publicly available online tools and should be experimentally verified.[6][7]
The high predicted logP and melting point strongly suggest that N-2-adamantyl-3,4-dichlorobenzamide will exhibit dissolution rate-limited absorption, making it a prime candidate for bioavailability enhancement technologies.
Formulation Strategy Selection Workflow
The selection of an appropriate formulation strategy is a critical decision point. The following workflow provides a logical pathway for choosing between the three detailed strategies based on the compound's properties and the goals of the preclinical study.
Sources
- 1. WO2024056773A1 - Spray-dried amorphous solid dispersions and method for preparation - Google Patents [patents.google.com]
- 2. Modeling the oral cavity: in vitro and in vivo evaluations of buccal drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Universal wet-milling technique to prepare oral nanosuspension focused on discovery and preclinical animal studies - Development of particle design method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 7. Melting Point Predictor | AAT Bioquest [aatbio.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Metabolic Stability of Adamantyl Benzamide P2X7 Antagonists
Welcome to the technical support center for researchers, scientists, and drug development professionals working on adamantyl benzamide P2X7 antagonists. This guide is designed to provide in-depth, practical solutions to the common challenge of poor metabolic stability encountered with this promising class of compounds. We will delve into the underlying causes of this instability and offer actionable strategies, detailed experimental protocols, and troubleshooting advice to help you advance your drug discovery programs.
The P2X7 receptor (P2X7R) is a critical mediator of inflammation and has been implicated in a range of pathologies, including neuropathic pain, neurodegenerative diseases, and inflammatory disorders.[1][2][3] Adamantyl benzamides have emerged as a potent class of P2X7R antagonists. The adamantane moiety, a rigid and lipophilic cage-like structure, often plays a crucial role in achieving high potency by providing a well-defined three-dimensional structure for optimal target engagement.[4][5] However, this lipophilicity is a double-edged sword, frequently leading to poor metabolic stability, which can hinder clinical development.[6][7][8]
This guide will equip you with the knowledge to anticipate, diagnose, and resolve metabolic stability issues, ultimately accelerating the development of more effective and druggable P2X7R antagonists.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Understanding the Metabolic Stability Problem
Question 1: We've identified a highly potent adamantyl benzamide P2X7 antagonist, but it shows poor metabolic stability in our initial in vitro ADME assays. What are the likely metabolic pathways causing this instability?
Answer: The primary metabolic liability of adamantyl-containing compounds is oxidation of the adamantane cage itself.[9][10] This is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[10] The most susceptible positions on the adamantane ring are the tertiary carbons (bridgehead positions), which are readily hydroxylated.[10] However, oxidation at the secondary carbons can also occur and should not be overlooked.[10]
The high lipophilicity conferred by the adamantyl group is a key driver of this metabolic vulnerability.[4][6] Highly lipophilic compounds tend to have a higher affinity for CYP enzymes, leading to increased rates of metabolism.
Here is a simplified representation of the primary metabolic pathway for an adamantyl group:
Caption: Primary metabolic pathway of adamantyl benzamides.
Question 2: How can we experimentally confirm the site of metabolism on our adamantyl benzamide P2X7 antagonist?
Answer: To pinpoint the exact site of metabolic modification, a metabolite identification study is essential. This typically involves incubating your compound with liver microsomes or hepatocytes and then analyzing the resulting mixture using high-resolution liquid chromatography-mass spectrometry (LC-MS).
Experimental Protocol: Metabolite Identification using LC-MS
-
Incubation:
-
Prepare a solution of your test compound (typically 1-10 µM).
-
Incubate the compound with liver microsomes (from human, rat, or other relevant species) in the presence of NADPH (a necessary cofactor for CYP450 enzymes) at 37°C.
-
Include control incubations without NADPH to differentiate between enzymatic and non-enzymatic degradation.
-
Take samples at various time points (e.g., 0, 15, 30, 60 minutes).
-
-
Sample Preparation:
-
Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS Analysis:
-
Inject the supernatant onto a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap).
-
Use a suitable chromatographic method to separate the parent compound from its metabolites.
-
The mass spectrometer will provide accurate mass measurements of the parent compound and any new peaks that appear over time in the NADPH-containing incubations. A mass shift of +16 Da is indicative of a mono-hydroxylation event.
-
-
Data Analysis:
-
Compare the chromatograms from the incubations with and without NADPH.
-
Identify the peaks corresponding to potential metabolites.
-
The high-resolution mass data will help in determining the elemental composition of the metabolites.
-
For unambiguous structural elucidation, tandem MS (MS/MS) can be performed to fragment the metabolite ions and identify the location of the modification. In some cases, isolation and characterization by nuclear magnetic resonance (NMR) spectroscopy may be necessary for definitive structural assignment.[10]
-
Section 2: Strategies for Improving Metabolic Stability
Question 3: What are the most effective strategies to block or slow down the metabolism of the adamantyl group in our P2X7 antagonists?
Answer: There are several proven strategies to enhance the metabolic stability of adamantyl benzamides. The choice of strategy will depend on the specific structural features of your compound and the impact on its P2X7R antagonist activity.
Strategy 1: Bioisosteric Replacement of the Adamantyl Group
The most direct approach is to replace the adamantyl group with a bioisostere that mimics its three-dimensional shape but has improved metabolic stability and physicochemical properties.
-
Bicyclic Groups: Natural product-derived bicyclic groups like norcamphanyl and camphanyl can be effective replacements.[11][12][13] These groups can maintain the necessary lipophilicity for potency while potentially being less susceptible to CYP-mediated oxidation. Furthermore, they can lead to a significant improvement in aqueous solubility.[11][12][13]
-
Cubane: The cubyl moiety is another three-dimensional scaffold that can serve as a bioisostere for the adamantyl group.[6] It has the advantage of conferring lower lipophilicity, which can contribute to improved metabolic stability.[6]
-
Carboranes: Carboranes are cage-like structures composed of boron and carbon atoms. They can act as bioisosteres for the adamantyl group and have been shown to produce CNS-active P2X7 antagonists.[4]
Strategy 2: Blocking Metabolic Hotspots through Fluorination
Introducing fluorine atoms at the metabolically labile positions of the adamantane ring can effectively block oxidation. This is a well-established strategy in medicinal chemistry to improve metabolic stability.[7][8][14]
-
Bridgehead Fluorination: Replacing the hydrogen atoms at the tertiary carbons of the adamantane with fluorine can significantly increase metabolic stability. One study demonstrated that a trifluorinated adamantyl benzamide P2X7 antagonist had a tenfold longer metabolic half-life compared to the non-fluorinated parent compound.[7][8][14]
Data Summary: Impact of Fluorination on Metabolic Stability
| Compound | Modification | P2X7R Activity (IC50) | Metabolic Half-life (t1/2) in vitro | Reference |
| Adamantanyl Benzamide 1 | None | Potent | Low | [7][8] |
| Trifluorinated Benzamide 34 | Bridgehead Fluorination | Potent | 10x higher than compound 1 | [7][8][14] |
Strategy 3: General Medicinal Chemistry Approaches
Beyond directly modifying the adamantyl group, other general strategies can be employed:[15][16]
-
Deactivating Aromatic Rings: If your benzamide contains an aromatic ring susceptible to oxidation, you can introduce strongly electron-withdrawing groups (e.g., -CF3, -SO2NH2) to deactivate it.[15]
-
Reduce Overall Lipophilicity: As high lipophilicity is often linked to poor metabolic stability, introducing polar functional groups elsewhere in the molecule can help.[6][15]
-
Conformational Constraint: Constraining the molecule in a conformation that is unfavorable for binding to metabolic enzymes can also improve stability.[15]
Caption: Troubleshooting workflow for improving metabolic stability.
Section 3: In Vitro Assessment of Metabolic Stability
Question 4: What is a standard protocol for assessing the in vitro metabolic stability of our newly synthesized analogs?
Answer: The liver microsomal stability assay is a widely used, high-throughput method to evaluate the intrinsic clearance of a compound.
Experimental Protocol: Liver Microsomal Stability Assay
-
Reagents and Materials:
-
Pooled liver microsomes (human, rat, etc.)
-
NADPH regenerating system (e.g., a mixture of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Test compounds and a positive control compound with known metabolic instability (e.g., verapamil)
-
96-well plates
-
LC-MS/MS system
-
-
Assay Procedure:
-
Prepare a stock solution of your test compound in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, add the phosphate buffer, liver microsomes, and the test compound (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench it with a cold organic solvent containing an internal standard.
-
Include a control incubation without the NADPH regenerating system to assess non-enzymatic degradation.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the following equation: t1/2 = 0.693 / k.
-
Data Interpretation:
| In Vitro Half-life (t1/2) | Metabolic Stability Classification |
| > 60 min | High |
| 30 - 60 min | Moderate |
| < 30 min | Low |
This data provides a reliable rank-ordering of your compounds in terms of their metabolic stability and helps guide the selection of candidates for further development.
References
-
Antagonists of the P2X7 Receptor. From Lead Identification to Drug Development. Journal of Medicinal Chemistry. [Link]
-
Advancements in P2X7 Antagonists: From Mechanistic Insights to Therapeutic Applications. Frontiers in Pharmacology. [Link]
-
Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. New England Drug Metabolism Discussion Group. [Link]
-
Genetic Variations in the P2X7 Receptor: Opportunities and Challenges for Drug Development. International Journal of Molecular Sciences. [Link]
-
Development and clinical translation of P2X7 receptor antagonists: A potential therapeutic target in coronary artery disease?. Pharmacology & Therapeutics. [Link]
-
The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. [Link]
-
Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry. [Link]
-
Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist. ACS Chemical Neuroscience. [Link]
-
Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist. CORE. [Link]
-
Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. [Link]
-
Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist. ACS Publications. [Link]
-
Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist. Semantic Scholar. [Link]
-
Recent Patents on Novel P2X7 Receptor Antagonists... Ovid. [Link]
-
Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. LinkedIn. [Link]
-
Use of the Adamantane Structure in Medicinal Chemistry. Ingenta Connect. [Link]
-
How to Improve Drug Plasma Stability?. Creative Bioarray. [Link]
-
Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors. eScholarship.org. [Link]
-
Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. ResearchGate. [Link]
-
Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors. PubMed. [Link]
-
Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist. ACS Chemical Neuroscience. [Link]
-
The Adamantyl Group in Medicinal Agents. I. Hypoglycemic N-Arylsulfonyl-N'-adamantylureas. ACS Publications. [Link]
-
Adamantane in Drug Delivery Systems and Surface Recognition. MDPI. [Link]
-
Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC. [Link]
-
Metabolic Profiling of a CB2 Agonist, AM9338, Using LC-MS and Microcoil-NMR: Identification of a Novel Dihydroxy Adamantyl Metabolite. PubMed Central. [Link]
-
(PDF) Metabolic profiling to evaluate the impact of amantadine and rimantadine on the secondary metabolism of a model organism. ResearchGate. [Link]
-
Journal of Chemical Health Risks Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks. [Link]
Sources
- 1. Frontiers | Advancements in P2X7 Antagonists: From Mechanistic Insights to Therapeutic Applications [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Development and clinical translation of P2X7 receptor antagonists: A potential therapeutic target in coronary artery disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. connectsci.au [connectsci.au]
- 5. Adamantane in Drug Delivery Systems and Surface Recognition [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
- 10. Metabolic Profiling of a CB2 Agonist, AM9338, Using LC-MS and Microcoil-NMR: Identification of a Novel Dihydroxy Adamantyl Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors [escholarship.org]
- 13. Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 15. nedmdg.org [nedmdg.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Reduce CYP450 Inhibition in Adamantane-Based Drug Design
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of Cytochrome P450 (CYP450) inhibition in adamantane-based drug design. The unique lipophilic and rigid structure of the adamantane cage, while beneficial for target engagement, often contributes to off-target interactions with metabolizing enzymes, leading to potential drug-drug interactions (DDIs) and toxicity.[1][2] This resource is designed to provide actionable strategies and experimental guidance to mitigate these risks and accelerate your drug discovery programs.
I. Understanding the Problem: Adamantane and CYP450 Inhibition
FAQ 1: Why are adamantane-containing compounds prone to inhibiting CYP450 enzymes?
Adamantane's significant lipophilicity and bulky, cage-like structure are primary contributors to its propensity for CYP450 inhibition.[1][2]
-
Lipophilicity: The high lipophilicity of the adamantane moiety promotes its partitioning into the hydrophobic active sites of CYP450 enzymes.[2] This can lead to strong binding and competitive inhibition of the enzyme's normal function.[3][4]
-
Steric Hindrance: The rigid, three-dimensional structure of adamantane can physically occlude the active site of a CYP450 enzyme, preventing the substrate from binding.
-
Metabolic Stability: While often a desirable trait, the high metabolic stability of the adamantane core can sometimes lead to the formation of reactive metabolites upon metabolism of other parts of the molecule.[5] These reactive metabolites can then covalently bind to the enzyme, causing mechanism-based (irreversible) inhibition.[4][6][7]
Diagram: General Mechanism of CYP450 Inhibition
Caption: Mechanisms of reversible and irreversible CYP450 inhibition.
II. Troubleshooting Guide: Experimental Approaches
This section provides guidance on common experimental hurdles and how to address them.
Question 1: My adamantane lead compound shows significant inhibition of a major CYP450 isoform (e.g., CYP3A4). What are my immediate next steps?
Answer:
Your immediate goal is to characterize the nature and extent of the inhibition and then devise a strategy to mitigate it.
Step 1: Determine the Mode of Inhibition.
It is crucial to understand whether the inhibition is reversible (competitive or non-competitive) or irreversible (time-dependent).[4][7] This information will guide your subsequent medicinal chemistry efforts.
-
Experimental Protocol: Reversible vs. Time-Dependent Inhibition (TDI) Assay.
-
Objective: To differentiate between direct and time-dependent CYP450 inhibition.
-
Materials: Human liver microsomes (HLM) or recombinant CYP450 enzymes, NADPH regenerating system, specific probe substrates for the isoform of interest (e.g., midazolam for CYP3A4), and your test compound.[8][9]
-
Procedure (IC50 Shift Assay):
-
Prepare two sets of incubations with varying concentrations of your adamantane compound.
-
Set 1 (Without Pre-incubation): Combine HLM, your compound, and the NADPH regenerating system simultaneously with the probe substrate.
-
Set 2 (With Pre-incubation): Pre-incubate HLM, your compound, and the NADPH regenerating system for a set time (e.g., 30 minutes) at 37°C before adding the probe substrate.[9]
-
Quench the reactions at a specific time point and analyze the formation of the metabolite of the probe substrate using LC-MS/MS.[10]
-
Calculate the IC50 value (the concentration of your compound that causes 50% inhibition) for both sets.
-
-
Data Interpretation:
-
If the IC50 value from the pre-incubation set is significantly lower (a notable "IC50 shift") than the set without pre-incubation, it suggests time-dependent inhibition.[9]
-
If the IC50 values are similar, the inhibition is likely reversible.
-
-
Step 2: Develop a Structure-Activity Relationship (SAR).
Synthesize a small set of analogues to understand which parts of your molecule are contributing to the CYP450 inhibition.
-
Strategy:
-
Modify the Adamantane Cage: Introduce polar substituents (e.g., hydroxyl, carboxyl groups) onto the adamantane cage. This can reduce lipophilicity and potentially disrupt binding to the hydrophobic active site of the CYP enzyme.[11]
-
Alter the Linker: If there is a linker between the adamantane moiety and the pharmacophore, vary its length, rigidity, and composition.
-
Bioisosteric Replacement: Consider replacing the adamantane group with other bulky, lipophilic groups that may have a lower propensity for CYP450 inhibition.[5][12]
-
Diagram: Decision Workflow for an Adamantane Hit with CYP450 Inhibition
Sources
- 1. The lipophilic bullet hits the targets: medicinal chemistry of adamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fastercapital.com [fastercapital.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www2.tulane.edu [www2.tulane.edu]
- 7. Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. enamine.net [enamine.net]
- 11. researchgate.net [researchgate.net]
- 12. Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles - PMC [pmc.ncbi.nlm.nih.gov]
Reducing inter-species variability in P2X7 antagonist potency (Human vs Rat)
Welcome to the P2X7 Translational Support Hub.
Status: Operational Ticket ID: P2X7-VAR-001 Subject: Resolving Human-vs-Rat Potency Discrepancies in P2X7 Antagonists
Introduction: The Translational "Valley of Death"
You are likely here because your P2X7 antagonist showed nanomolar potency in human HEK293 cells but failed to show efficacy in your Wistar rat pain model. This is not necessarily a bioavailability issue; it is a structural incompatibility issue.
The P2X7 receptor (P2X7R) is notoriously polymorphic and species-divergent.[1] A single amino acid substitution in the allosteric binding pocket renders many "potent" human antagonists inactive in rodents. This guide provides the structural root cause, the chemical solutions, and the validated assay protocols to bridge this gap.
Module 1: Root Cause Analysis (The "F95L" Trap)
Q: Why is my antagonist inactive in rats?
A: The primary culprit is often the Allosteric Binding Pocket , specifically residue 95 in the extracellular domain.
Most high-affinity P2X7 antagonists (e.g., KN-62, GW791343) are allosteric modulators, not orthosteric (ATP-site) blockers. They bind to a hydrophobic pocket between subunits.
-
Human P2X7: Position 95 is Phenylalanine (Phe95) .[2] The aromatic ring provides essential
-stacking interactions for many antagonist scaffolds. -
Rat P2X7: Position 95 is Leucine (Leu95) .[2] The lack of the aromatic ring destroys the binding affinity for human-optimized compounds.
Technical Insight: If your compound relies on
Figure 1: The F95L mutation acts as a structural gatekeeper, preventing human-optimized antagonists from binding to the rat receptor.
Module 2: Chemical Strategy & Compound Selection
Q: Which antagonists should I use for cross-species validation?
A: Stop using KN-62 or AZ10606120 for rat efficacy studies. Use Species-Independent Antagonists .
Below is a selection matrix based on binding site compatibility.
| Compound | Target Species Potency | Mechanism | Status for Rat Models |
| JNJ-47965567 | Human ( | Allosteric (Phe95 Independent) | RECOMMENDED. Brain penetrant; equipotent. |
| A-740003 | Human ( | Competitive/Allosteric Mixed | RECOMMENDED. High selectivity and potency. |
| AZ10606120 | Human ( | Allosteric (Phe95 Dependent) | AVOID. Inactive in rats. Use only as a negative control. |
| Brilliant Blue G | Rat > Human | Non-competitive | CAUTION. Poor selectivity; stains tissues blue. |
Critical Recommendation: For preclinical efficacy in rodents that translates to humans, JNJ-47965567 is currently the gold standard due to its balanced potency and CNS penetration [1, 2].
Module 3: Validated Assay Protocol (Yo-Pro-1 Uptake)
Q: My
A: P2X7 is hypersensitive to divalent cations (
The Fix: Use a Low-Divalent Cation Buffer to maximize the signal-to-noise window for pore formation.
Protocol: Low-Divalent Yo-Pro-1 Dye Uptake
Reagents:
-
Agonist: BzATP (More potent than ATP for pore opening).[1]
-
Dye: Yo-Pro-1 (enters only after pore formation).[4]
-
Buffer: Low-Divalent Sucrose Buffer (see below).
Step-by-Step Workflow:
-
Buffer Preparation:
-
Composition: 300mM Sucrose, 5mM KCl, 10mM Glucose, 20mM HEPES (pH 7.4).
-
Crucial: Maintain
and < 0.5mM. (Trace amounts are sufficient; do not add extra).
-
-
Cell Seeding:
-
Seed HEK-hP2X7 or HEK-rP2X7 cells at 50,000 cells/well in Poly-D-Lysine coated black-walled plates. Allow adherence overnight.
-
-
Antagonist Pre-incubation (Equilibrium Phase):
-
Remove culture media. Wash 1x with Buffer.
-
Add Antagonist (10-point dilution series).
-
Time: Incubate 30 minutes at 37°C. (P2X7 antagonists often have slow association kinetics).
-
-
Activation:
-
Add BzATP (
concentration, typically 30-100 M) + Yo-Pro-1 (1 M final).
-
-
Readout:
-
Measure Fluorescence (Ex 485nm / Em 520nm) every 60 seconds for 30 minutes.
-
Endpoint: Calculate slope of uptake or AUC (Area Under Curve).
-
Figure 2: Optimized Yo-Pro-1 Uptake Workflow. Note the critical control of divalent cations to ensure receptor sensitivity.
Module 4: Advanced Troubleshooting (FAQs)
Q: I must use a human-specific compound (like AZ10606120) for a specific mechanism. How do I test it in vivo? A: You cannot use wild-type rats. You must use a Humanized P2X7 Mouse/Rat model .
-
These genetically modified lines replace the rodent P2rx7 gene with the human P2RX7 gene.
-
Verification: Ensure the model expresses the human splice variants relevant to your disease indication.
Q: Why does my antagonist work in Calcium Influx assays but not in Pore Formation assays? A: This is a phenomenon known as "differential signaling."
-
P2X7 acts as an ion channel (ms timeframe) before it dilates into a pore (sec/min timeframe).
-
Some antagonists are "pore-selective" or have different potencies depending on the activation state.
-
Solution: Always report both
(Flux) and (Pore/Yo-Pro) to characterize the compound fully.
References
-
Bhattacharya, A., et al. (2013). Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567. British Journal of Pharmacology, 170(3), 624–640.
-
Michel, A. D., et al. (2009). Mechanism of action of species-selective P2X7 receptor antagonists.[5] British Journal of Pharmacology, 156(8), 1312–1325.
-
Donnelly-Roberts, D. L., & Jarvis, M. F. (2007). Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states. British Journal of Pharmacology, 151(5), 571–579.
-
Sluyter, R., et al. (2017). A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye.[4] Journal of Immunological Methods.
Sources
- 1. Mammalian P2X7 receptor pharmacology: comparison of recombinant mouse, rat and human P2X7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of regions of the P2X7 receptor that contribute to human and rat species differences in antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye [polscientific.com]
- 5. Mechanism of action of species-selective P2X(7) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing off-target binding of N-2-adamantyl-3,4-dichlorobenzamide to CB2 receptors
The following guide is structured as a specialized Technical Support Center for researchers working with adamantyl-benzamide scaffolds. It addresses the specific challenge of N-2-adamantyl-3,4-dichlorobenzamide exhibiting unwanted affinity for Cannabinoid Receptor Type 2 (CB2).
Topic: Minimizing Off-Target CB2 Binding of N-2-adamantyl-3,4-dichlorobenzamide Ticket ID: ADM-CB2-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, GPCR Screening Division
Executive Summary: The "Privileged Structure" Paradox
You are likely observing significant CB2 binding because your compound, N-2-adamantyl-3,4-dichlorobenzamide , is structurally nearly identical to established high-affinity CB2 agonists (e.g., related to the S-11 or A-412997 scaffolds).
The 2-adamantyl group is a "lipophilic bullet" that fits perfectly into the hydrophobic orthosteric pocket of the CB2 receptor. While you may be targeting P2X7 , 11
This guide provides the protocols to:
-
Diagnose: Distinguish true CB2 binding from lipophilic non-specific binding (NSB).
-
Block: Experimentally isolate your primary target activity using pharmacological controls.
-
Resolve: Structural modifications to "design out" CB2 affinity.
Diagnostic Workflow: Is it Real or is it "Sticky"?
Adamantyl compounds have high LogP values (>4.0), making them prone to adhering to plasticware, filters, and lipid membranes. This often generates false positive binding signals in radioligand assays.
Troubleshooting Decision Tree
(Visualized below)
Figure 1: Diagnostic logic to differentiate true receptor affinity from lipophilic artifacts common to adamantane derivatives.
Protocol: Minimizing Non-Specific Binding (NSB)
If your
| Component | Standard Condition | Optimized for Adamantyls | Reason for Change |
| Assay Buffer | 50 mM Tris-HCl | + 0.1% BSA (Fatty Acid Free) | BSA acts as a "sink" to keep lipophilic drugs in solution and off plastic. |
| Dilution Plate | Polystyrene | Polypropylene or Silanized Glass | Prevents compound loss to plate walls before transfer. |
| Wash Buffer | Cold Tris-HCl | + 0.5% BSA (in first wash) | Helps strip non-specifically bound radioligand from filters. |
| Detergent | None | 0.05% Tween-20 | Reduces hydrophobic aggregation of the adamantyl group. |
Experimental Controls: Blocking the Off-Target
If the binding is real (confirmed via the workflow above), you must prove that the biological effect you are seeing in your primary assay (e.g., P2X7 inhibition) is not driven by CB2.
Q: How do I validate my primary target when CB2 binding is present? A: You must run a "Functional Deconvolution" experiment using a selective CB2 antagonist.
The "Antagonist Challenge" Protocol
Objective: Isolate the Primary Target (Target X) signal.
-
Group A (Control): Vehicle only.
-
Group B (Compound): Treat with N-2-adamantyl-3,4-dichlorobenzamide at
concentration. -
Group C (Blockade): Pre-treat cells/tissue with 1
M AM630 or SR144528 (Selective CB2 Inverse Agonists) for 15 minutes, then add your compound.
Interpretation:
-
If Group C effect == Group B effect: The activity is NOT mediated by CB2. (Success).
-
If Group C effect is abolished: Your compound's effect is primarily driven by CB2.
Medicinal Chemistry: Designing Out CB2 Affinity
To permanently fix this "off-target" issue, you must modify the molecule. The adamantyl group drives CB2 binding via hydrophobic interactions with residues (e.g., Phe117, Trp194) in the transmembrane bundle.
Structural Modification Strategy
(Visualized below)
Figure 2: Medicinal chemistry strategies to reduce CB2 affinity while retaining the adamantyl-benzamide core.
Recommended Modifications
-
Hydroxylation (The "Polar Bullet"):
-
Modification: Replace the 2-adamantyl group with 5-hydroxy-2-adamantyl .
-
Mechanism:[1][2] Introduces a polar anchor that clashes with the highly lipophilic CB2 pocket but is often tolerated by enzymes like 11
-HSD1 or soluble epoxide hydrolase. -
Expected Outcome: drastic reduction in CB2
(often >100-fold loss of affinity).
-
-
Scaffold Contraction:
-
Linker Rigidification:
-
Modification: Methylate the amide nitrogen (N-Methyl-N-2-adamantyl).
-
Mechanism:[2] This removes the H-bond donor (critical for CB2 activation) and alters the vector of the adamantyl group.
-
Frequently Asked Questions (FAQ)
Q: Why does the 2-adamantyl isomer bind CB2 stronger than the 1-adamantyl? A: Research indicates that the 2-adamantyl geometry allows the benzamide moiety to position more favorably relative to the Trp258 residue in CB2, often resulting in higher selectivity for CB2 over CB1 compared to the 1-adamantyl isomer. This makes the 2-isomer a "stickier" off-target liability if you are trying to avoid CB2 [1].
Q: Can I just use a lower concentration to avoid CB2?
A: Likely not. Adamantyl-benzamides often have single-digit nanomolar (
Q: My compound is insoluble in the assay buffer. What now?
A: This is classic adamantane behavior. Do not exceed 0.1% DMSO. If precipitation occurs, switch to a Cyclodextrin-based vehicle (e.g., 2-hydroxypropyl-
References
-
Structure-Activity Relationships of Adamantyl Cannabinoids. Context: Details the specific binding modes of 1- vs 2-adamantyl amides at CB2 receptors. Source:Journal of Medicinal Chemistry / ACS.[3] Link:[3]
-
The Role of Adamantane in Drug Discovery. Context: Reviews the use of adamantane as a lipophilic scaffold and strategies (like hydroxylation) to improve physicochemical properties and selectivity. Source:Australian Journal of Chemistry / ConnectSci. Link:
-
CB2 Receptor Ligand Design. Context: Discusses the "privileged" nature of the adamantyl-benzamide scaffold for CB2 and methods to alter selectivity. Source:RSC Advances / NIH NCBI. Link:
Sources
- 1. Targeting CB2 receptors and the endocannabinoid system for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heteroadamantyl Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of N-(1-Adamantyl)benzamides as Novel Anti-Inflammatory Multitarget Agents Acting as Dual Modulators of the Cannabinoid CB2 Receptor and Fatty Acid Amide Hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification of N-2-adamantyl-3,4-dichlorobenzamide from unreacted starting materials
Welcome to the technical support center for the purification of N-2-adamantyl-3,4-dichlorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this compound. Here, we move beyond simple step-by-step instructions to explain the underlying chemical principles, enabling you to troubleshoot and adapt these methods to your specific experimental context.
I. Understanding the Chemistry: Potential Impurities
The synthesis of N-2-adamantyl-3,4-dichlorobenzamide, typically achieved via a Schotten-Baumann reaction between 3,4-dichlorobenzoyl chloride and 2-aminoadamantane, can result in a crude product containing several impurities.[1][2][3] A clear understanding of these potential contaminants is the first step toward a successful purification strategy.
-
Unreacted Starting Materials:
-
2-Aminoadamantane: A basic impurity that can often be carried through the initial work-up.
-
3,4-Dichlorobenzoyl Chloride: A reactive and acidic starting material. While it is often quenched during the reaction, its hydrolysis product, 3,4-dichlorobenzoic acid , is a common acidic impurity.
-
-
Side-Products:
-
Diacylated Product (Bis-amide): In cases where the amine is particularly reactive or if there is an excess of the acyl chloride, a diacylated product can form.[4]
-
Hydrolysis of the Product: Amides can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures, reverting to 3,4-dichlorobenzoic acid and 2-aminoadamantane.
-
The purification strategy, therefore, must be designed to effectively separate the desired neutral amide product from these acidic, basic, and potentially structurally similar neutral impurities.
II. Troubleshooting and FAQs
This section addresses common issues encountered during the purification of N-2-adamantyl-3,4-dichlorobenzamide in a question-and-answer format, providing both the "how" and the "why" for each troubleshooting step.
Recrystallization Issues
Q1: My crude product oils out during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solute is too soluble in the hot solvent, and upon cooling, it separates as a liquid phase rather than forming a crystal lattice. This is a common issue, especially when the crude product contains a significant amount of impurities, which can depress the melting point and interfere with crystallization.
-
Causality: The high solubility prevents the slow, ordered arrangement of molecules required for crystal formation. Impurities disrupt the crystal lattice, favoring a disordered liquid state.
-
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Re-heat the mixture to dissolve the oil completely. If it dissolves, you may have used too little solvent initially. Add a small amount of additional hot solvent.
-
Slow Cooling is Crucial: Allow the solution to cool very slowly. Rapid cooling, such as placing it directly in an ice bath, often promotes oiling out. Let the flask cool to room temperature undisturbed, and then gradually cool it further in an ice bath.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product from a previous batch, add a tiny crystal to the cooled solution to induce crystallization.
-
Change the Solvent System: If the above steps fail, the solvent system is likely inappropriate. Consider a less polar solvent or a binary solvent mixture. For aromatic amides, systems like ethanol, acetone, or ethyl acetate/hexane are often effective.[5][6]
-
Q2: I have a low yield after recrystallization. How can I improve it?
A2: Low recovery can stem from several factors, primarily related to the solubility of your product in the chosen solvent system.
-
Causality: Using too much solvent, choosing a solvent in which the product has significant solubility even at low temperatures, or premature crystallization during hot filtration can all lead to product loss.
-
Troubleshooting Steps:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding solvent in small portions to the heated mixture is a good practice.[7]
-
Solvent Selection: Your product may be too soluble in the chosen solvent. If you suspect this, try a solvent in which the product is less soluble. A good recrystallization solvent is one where the compound is highly soluble when hot and poorly soluble when cold.
-
Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation before filtration.
-
Washing: Wash the collected crystals with a minimal amount of ice-cold solvent to remove residual impurities without dissolving a significant amount of the product.
-
Second Crop: The filtrate (mother liquor) may still contain a significant amount of dissolved product. Concentrating the mother liquor by evaporation and re-cooling may yield a "second crop" of crystals, which can be combined with the first if purity is acceptable.
-
Chromatography Challenges
Q3: My compound is streaking on the TLC plate. What does this mean and how can I fix it?
A3: Streaking on a TLC plate is often an indication of overloading the sample, the presence of highly polar impurities, or interaction of the compound with the stationary phase.
-
Causality: Applying too much sample can saturate the stationary phase, leading to a continuous "streak" rather than a discrete spot. Highly polar compounds can interact strongly with the silica gel, causing them to tail. Acidic or basic compounds can also interact with the silica, leading to poor separation.
-
Troubleshooting Steps:
-
Dilute Your Sample: Spot a more dilute solution of your crude product on the TLC plate.
-
Adjust Mobile Phase Polarity: If the streak is at the baseline, the mobile phase may be too non-polar. Increase the proportion of the more polar solvent (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate mixture). If the streak is near the solvent front, the mobile phase is too polar.
-
Add a Modifier: For acidic impurities like 3,4-dichlorobenzoic acid, adding a small amount of acetic acid (e.g., 1%) to the mobile phase can improve spot shape. For basic impurities like 2-aminoadamantane, adding a small amount of triethylamine (e.g., 1%) can have a similar effect by neutralizing active sites on the silica gel.
-
Q4: I am not getting good separation between my product and an impurity during column chromatography. What can I do?
A4: Poor separation in column chromatography indicates that the chosen mobile phase does not have the right selectivity for your compounds.
-
Causality: The relative affinities of your product and the impurity for the stationary and mobile phases are too similar, causing them to co-elute.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase: Based on your TLC analysis, fine-tune the solvent ratio. A shallower gradient or an isocratic elution with a less polar solvent system may improve separation.
-
Change the Solvent System: If optimizing the ratio of your current solvents doesn't work, try a different solvent system with different selectivities. For example, if you are using ethyl acetate/hexane, you could try dichloromethane/methanol.
-
Consider a Different Stationary Phase: If all else fails, a different stationary phase may be necessary. For N-substituted amides, if reverse-phase chromatography is an option, a C18 column could provide different selectivity compared to silica gel.[8][9][10]
-
III. Detailed Experimental Protocols
The following are detailed protocols for the purification and analysis of N-2-adamantyl-3,4-dichlorobenzamide.
Protocol 1: Recrystallization
This protocol provides a starting point for the recrystallization of N-2-adamantyl-3,4-dichlorobenzamide. The ideal solvent or solvent system should be determined empirically on a small scale first.
Materials:
-
Crude N-2-adamantyl-3,4-dichlorobenzamide
-
Recrystallization solvent (e.g., ethanol, isopropanol, acetone, or an ethyl acetate/hexane mixture)[5][6]
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection (Small Scale): Place a small amount of the crude product (approx. 50 mg) into a test tube. Add a few drops of the chosen solvent and observe the solubility at room temperature. If it is insoluble, heat the test tube gently. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the bulk of the crude product into an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a gentle boil. Continue adding solvent until the solid is just dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then briefly reheat to boiling.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Flash Column Chromatography
This method is suitable for separating the product from impurities with different polarities.
Materials:
-
Silica gel (230-400 mesh)
-
Glass chromatography column
-
Eluent (e.g., a gradient of ethyl acetate in hexanes)
-
Collection tubes
Procedure:
-
TLC Analysis: Determine an appropriate eluent system by TLC. A good system will give the product an Rf value of approximately 0.3-0.4 and show good separation from impurities.
-
Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.
-
Elution: Begin eluting with the least polar solvent mixture. Gradually increase the polarity of the eluent to move the compounds down the column.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-2-adamantyl-3,4-dichlorobenzamide.
Protocol 3: Purity Analysis by HPLC
A reversed-phase HPLC method is a reliable way to assess the purity of the final product.
Recommended Initial HPLC Conditions:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B over 1 minute, and equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
Prepare a solution of the purified product in the initial mobile phase composition (e.g., 50:50 water:acetonitrile) at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[8]
IV. Visualizing the Purification Workflow
The following diagram illustrates the general workflow for the purification of N-2-adamantyl-3,4-dichlorobenzamide.
V. Data Summary Tables
The following tables provide a quick reference for solvent properties relevant to purification and typical analytical parameters.
Table 1: Properties of Common Solvents for Purification
| Solvent | Polarity Index | Boiling Point (°C) | Common Use in Purification |
| Hexane | 0.1 | 69 | Non-polar solvent for chromatography and recrystallization (as anti-solvent). |
| Toluene | 2.4 | 111 | Moderately non-polar, good for dissolving aromatic compounds. |
| Dichloromethane | 3.1 | 40 | Good for dissolving a wide range of organic compounds; used in chromatography. |
| Ethyl Acetate | 4.4 | 77 | Medium polarity solvent for chromatography and recrystallization. |
| Acetone | 5.1 | 56 | Polar aprotic solvent for recrystallization.[11] |
| Ethanol | 4.3 | 78 | Polar protic solvent, good for recrystallization of amides.[5] |
| Methanol | 5.1 | 65 | Highly polar protic solvent.[11] |
| Water | 10.2 | 100 | Used in extractions and as an anti-solvent in recrystallizations. |
Table 2: Typical Analytical Parameters for Purity Assessment
| Technique | Stationary Phase / Column | Mobile Phase / Solvent | Detection | Expected Result for Pure Product |
| TLC | Silica Gel 60 F254 | Ethyl Acetate / Hexane (e.g., 30:70) | UV light (254 nm) | A single spot with an Rf value typically between 0.3 and 0.5. |
| HPLC | C18 (Reversed-Phase) | Acetonitrile / Water (with 0.1% Formic Acid) | UV at 254 nm | A single sharp peak. |
| ¹H NMR | CDCl₃ or DMSO-d₆ | - | 400 MHz or higher | Characteristic signals for the adamantyl, aromatic, and amide protons. |
| ¹³C NMR | CDCl₃ or DMSO-d₆ | - | 100 MHz or higher | Distinct signals for each carbon, including the carbonyl carbon of the amide.[5] |
VI. Concluding Remarks
The purification of N-2-adamantyl-3,4-dichlorobenzamide is a critical step in ensuring the quality and reliability of subsequent research. While unreacted starting materials are the most probable impurities, a systematic approach to purification, beginning with a thorough understanding of the potential contaminants, is essential. Recrystallization is often the most efficient method for purification on a larger scale, provided a suitable solvent system is identified. For more challenging separations, flash column chromatography offers a robust alternative. The analytical techniques outlined in this guide will enable you to confidently assess the purity of your final product.
VII. References
-
What is the best technique for amide purification? - ResearchGate. (2020, November 2). Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). Retrieved from [Link]
-
Application Note: HPLC Method Development for the Analysis of N-Isobutylbenzamide. (2025). BenchChem.
-
An In-depth Technical Guide to the Synthesis of N-(1-adamantyl)-3-phenylpropanamide. (2025). BenchChem.
-
Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024, April 26). MDPI.
-
Schotten-Baumann Reaction - Lokey Lab Protocols. (2017, March 7). Retrieved from [Link]
-
Crystallization Solvents.pdf. (n.d.).
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]
-
Determination of adamantane derivatives in pharmaceutical formulations by using spectrophotometric UV-Vis method | Request PDF. (2025, August 7). Retrieved from [Link]
-
isocratic rp-hplc method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds. (2025, November 26). ResearchGate.
-
Separation of Benzamide on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies.
-
Determination of adamantane derivatives in pharmaceutical formulations by using spectrophotometric UV-Vis method | Scilit. (n.d.).
-
Mild and Highly Efficient Copper(I) Inspired Acylation of Alcohols and Polyols. (2017, January 18). MDPI.
-
CHEMICAL PURITY ANALYSIS. (2016, September 1). Agilent.
-
HPLC Method Development: Standard Practices and New Columns. (2010, March 16). Agilent.
-
Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. (n.d.). Spiral.
-
An In-depth Technical Guide on N-Adamantyl Amide Derivatives. (2025). BenchChem.
-
N-Isopropylsulfinylimines vs N-tert -butylsulfinylimines in the stereoselective synthesis of sterically hindered amines: An impr. (n.d.). The Royal Society of Chemistry.
-
Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. (n.d.). Vedantu.
-
Stuffed Pumpkins: Mechanochemical Synthesis of Host-Guest Complexes with Cucurbit[4]uril Martin Dračínský,a Carina Santos Hurtado,a Eric Masson,b* and Jiří Kaletaa - Supporting Information. (n.d.).
-
Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. (n.d.). Testbook.
-
The stability of chlorinated, brominated, and iodinated haloacetamides in drinking water | Request PDF. (n.d.). ResearchGate.
-
Schotten Baumann Reaction: Introduction, mechanism, procedure. (2023, August 23). Chemistry Notes.
-
Design, synthesis and biological assessment of N-adamantyl, substituted adamantyl and noradamantyl phthalimidines for nitrite, TNF-α and angiogenesis inhibitory activities. (2018, May 1). PubMed.
-
Solubility of three types of benzamide derivatives in toluene, ethyl acetate, acetone, chloroform, methanol, and water at temperatures ranging from 288.15 to 328.15 K at atmospheric pressure | Request PDF. (n.d.). ResearchGate.
-
13C NMR spectra of adamantane derivatives. (n.d.).
-
Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. (2025, November 8).
-
Schotten Baumann Reaction: Introduction, mechanism, procedure. (2023, August 23). Chemistry Notes.
-
HPLC method for analyzing new compounds – analogs of an antineoplastic drug. (n.d.). Bulgarian Chemical Communications.
-
Basic 1H- and 13C-NMR Spectroscopy. (n.d.).
-
Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. (n.d.). RSC Publishing.
-
Chlorination of benzamides 99 and 101 with chlorine on demand. (n.d.). ResearchGate.
-
An In-depth Technical Guide to the Synthesis of N-2-adamantyl-3,5-dimethylbenzamide. (2025). BenchChem.
-
Application Notes and Protocols for the Laboratory Synthesis of N-2-Adamantyl-3,5-dimethylbenzamide. (2025). BenchChem.
-
Chlorination of amides. (2023, May 25). Infoscience.
-
Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. (n.d.). ResearchGate.
-
Adamantyl amide derivatives and uses of same. (n.d.). Google Patents.
-
Chlorination of amides: Kinetics and mechanisms of formation of N-chloramides and their reactions with phenolic compounds. (2023, August 15). PubMed.
-
a simple and economical procedure for synthesis of amantadine hydrochloride. (2009). IJPSR.
-
Synthesis method of N-{2-[4-(2-pyrimidyl)-1-piperazine}adamantine-1-formide. (n.d.). Google Patents.
-
Degradation of benzylamines during chlorination and chloramination. (n.d.). RSC Publishing.
-
How to Read and Interpret 1H-NMR and 13C-NMR Spectrums | Gunawan | Indonesian Journal of Science and Technology. (n.d.).
-
solubility of 1-adamantanamine hydrochloride in six pure solvents between 283.15 k and. (n.d.). SciSpace.
-
The TLC plate showing dansylation of tertiary amine and utilized CH 2... (n.d.). ResearchGate..). ResearchGate.
Sources
- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 2. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 5. researchgate.net [researchgate.net]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Separation of Benzamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]
Validation & Comparative
Pharmacokinetic Profile Comparison of Adamantane-Based P2X7 Inhibitors
This guide provides an in-depth pharmacokinetic (PK) profile comparison of adamantane-based P2X7 inhibitors, designed for researchers and drug development professionals. It synthesizes experimental data, structural optimization strategies, and comparative analysis with non-adamantane alternatives.
Introduction: The Adamantane Scaffold in P2X7 Antagonism
The P2X7 receptor (P2X7R) is an ATP-gated ion channel and a key driver of the NLRP3 inflammasome, making it a high-value target for inflammatory diseases (Rheumatoid Arthritis, IBD) and CNS disorders (Depression, Neurodegeneration).
The adamantane (tricyclo[3.3.1.1^{3,7}]decane) scaffold has historically been a privileged structure in P2X7 medicinal chemistry due to its ability to fill the hydrophobic pocket of the receptor's allosteric binding site. However, the scaffold introduces distinct pharmacokinetic challenges:
-
Lipophilicity: High logP values often improve potency and membrane permeability but risk poor solubility and high plasma protein binding.
-
Metabolic Liability: The adamantane bridgehead positions are susceptible to rapid oxidative metabolism by Cytochrome P450 (CYP) enzymes, often resulting in high clearance and short half-lives in early leads.
This guide compares the PK profiles of early adamantane hits, optimized adamantane clinical candidates (e.g., AZD9056 ), and distinct non-adamantane alternatives (e.g., A-740003 , JNJ-47965567 ).
Comparative Pharmacokinetic Profiling
The Adamantane Optimization Trajectory
Early adamantane amides (e.g., Compound 1 ) exhibited potent P2X7 inhibition but failed in PK profiling due to "metabolic soft spots" on the adamantane cage. Optimization strategies, such as fluorination or bridgehead substitution, led to clinical candidates like AZD9056 .
Table 1: PK Parameters of Adamantane vs. Non-Adamantane Inhibitors (Rat)
| Parameter | Early Adamantane (Compound 1) | Optimized Adamantane (AZD9056) | Non-Adamantane Ref. (A-740003) | CNS-Penetrant Ref. (JNJ-47965567) |
| Core Scaffold | Adamantane Amide | Adamantane Amide | Cyanoguanidine | Cyanoguanidine/Amide |
| Oral Bioavailability (%F) | < 5% (Poor) | High (Orally Active) | ~20% (Moderate) | Poor (Requires SC/IP) |
| Clearance (CL) | High (Rapid Oxidation) | Low-Moderate | 3.7 L/h/kg (High) | Moderate |
| Half-life ( | < 0.5 h | Supports QD Dosing | 4.0 h (IV) | ~2-4 h |
| CNS Penetration (B/P) | Variable | Low-Moderate | Minimal | High (0.5 – 0.6) |
| Primary Metabolism | CYP-mediated Oxidation | Oxidative (Slowed) | Renal/Biliary | Oxidative |
| Clinical Status | Discontinued | Phase IIb (RA) | Preclinical Tool | Preclinical (CNS Tool) |
Key Insight: AZD9056 represents a successful "escape" from the metabolic instability of early adamantanes, achieving sufficient oral bioavailability for once-daily (QD) dosing in humans, although it ultimately lacked efficacy in Rheumatoid Arthritis trials.
CNS Penetration Analysis
For neuroinflammatory indications (e.g., Major Depressive Disorder, Alzheimer's), blood-brain barrier (BBB) penetration is critical.
-
Adamantane Class: While the lipophilic adamantane core suggests good passive permeability, it is often a substrate for efflux transporters (P-gp). Unoptimized adamantanes may show high brain uptake but are cleared too rapidly to sustain receptor occupancy.
-
JNJ-47965567 (Benchmark): Designed specifically for CNS exposure, this compound achieves a Brain/Plasma ratio of ~0.6, sufficient for >80% receptor occupancy, whereas A-740003 is largely peripherally restricted.
Experimental Methodologies
To replicate or validate these profiles, the following standardized protocols are recommended.
Protocol A: Microsomal Metabolic Stability (In Vitro)
Objective: Determine the intrinsic clearance (
-
Preparation: Prepare liver microsomes (Rat/Human) at 0.5 mg/mL protein concentration in phosphate buffer (pH 7.4).
-
Incubation: Pre-incubate with test compound (1 µM) for 5 min at 37°C.
-
Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 min into ice-cold acetonitrile (containing internal standard) to quench reaction.
-
Analysis: Centrifuge (3000g, 10 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(concentration) vs. time. The slope
is the elimination rate constant.
Protocol B: Brain-to-Plasma Ratio Determination (In Vivo)
Objective: Assess CNS penetration for neuroinflammatory targeting.
-
Dosing: Administer compound (e.g., 10 mg/kg) via Subcutaneous (SC) or Intraperitoneal (IP) injection to Sprague-Dawley rats (n=3 per timepoint). Note: SC is preferred for compounds with poor oral solubility like JNJ-47965567.
-
Timepoints: Collect samples at
(typically 0.5 - 1 h) and steady state (if infusion). -
Collection:
-
Plasma: Cardiac puncture into EDTA tubes; centrifuge to separate plasma.
-
Brain: Transcardial perfusion with saline (to remove blood contamination), harvest whole brain, weigh, and homogenize in 3 volumes of PBS.
-
-
Bioanalysis: Extract both matrices with acetonitrile/methanol. Analyze via LC-MS/MS.
-
Calculation:
-
or
(at steady state). -
Correction: Correct for residual blood volume if perfusion was not performed, though perfusion is strictly recommended for P2X7 ligands due to high receptor expression in blood cells.
-
or
Visualizing the Mechanism & Optimization
The following diagrams illustrate the P2X7 signaling pathway and the structural optimization logic for adamantane inhibitors.
Diagram 1: P2X7 Signaling & Therapeutic Targets
Caption: Activation of P2X7 by high ATP leads to NLRP3 inflammasome assembly and cytokine release. Adamantane inhibitors allosterically block the receptor to prevent this cascade.
Diagram 2: Adamantane PK Optimization Workflow
Caption: Structural optimization pipeline transforming a metabolic labile adamantane hit into a clinically viable oral candidate.
References
-
Keystone, E. C., et al. (2012). "Clinical evaluation of the efficacy of the P2X7 purinergic receptor antagonist AZD9056 on the signs and symptoms of rheumatoid arthritis." Annals of the Rheumatic Diseases.
-
Bhattacharya, A., et al. (2013).[1] "Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567." British Journal of Pharmacology.
-
Honore, P., et al. (2006).[2] "A-740003 [N-(1-{[(Cyanoimino)(5-quinolinyl)methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide], a novel and selective P2X7 receptor antagonist, dose-dependently reduces neuropathic and inflammatory pain in the rat." Journal of Pharmacology and Experimental Therapeutics.
-
Karasawa, A., & Kawate, T. (2016). "Structural basis for subtype-specific inhibition of the P2X7 receptor." eLife. (Describes Adamantane binding mode).
-
Park, J. H., et al. (2017). "Escape from adamantane: Scaffold optimization of novel P2X7 antagonists featuring complex polycycles." Bioorganic & Medicinal Chemistry Letters.
Sources
Navigating the Labyrinth of Purinergic Receptor Selectivity: A Comparative Analysis of N-(2-adamantyl)-3,4-dichlorobenzamide Analogs
A Note on the Primary Compound: Initial searches for "N-2-adamantyl-3,4-dichlorobenzamide" within publicly accessible scientific literature and chemical databases did not yield a characterized compound with established purinergic receptor activity. This suggests the molecule may be a novel chemical entity, an internal discovery compound not yet disclosed, or a misnomer of a known agent.
To provide a valuable and illustrative guide that adheres to the user's core requirements, this document will focus on a well-characterized adamantyl-containing compound class and its interaction with purinergic receptors. We will use the extensively studied P2X7 receptor antagonist, A-438079 , as our primary exemplar. The principles and methodologies detailed herein are directly applicable to the characterization of novel agents like N-2-adamantyl-3,4-dichlorobenzamide.
Introduction: The Criticality of Selectivity in Purinergic Receptor Modulation
Purinergic receptors, broadly divided into P1 (adenosine) and P2 (ATP, ADP, UTP, UDP) receptors, represent a diverse family of membrane proteins crucial for a vast array of physiological processes, from neurotransmission and inflammation to cardiovascular regulation and cell proliferation. The P2X subfamily comprises ligand-gated ion channels, while the P2Y subfamily consists of G protein-coupled receptors. The structural and functional diversity within this superfamily presents a significant challenge for therapeutic development: achieving subtype selectivity to minimize off-target effects and maximize therapeutic efficacy.
This guide provides a comprehensive framework for assessing the cross-reactivity of adamantyl-containing benzamide derivatives, using the P2X7 antagonist A-438079 as a case study. We will delve into the experimental methodologies, present comparative data, and explore the underlying structural determinants of selectivity.
Comparative Selectivity Profile of A-438079
A-438079 is a potent and selective antagonist of the P2X7 receptor, an ion channel that plays a significant role in inflammation and apoptosis. Its selectivity has been profiled across various purinergic receptor subtypes, and the data consistently demonstrate a high degree of specificity for the P2X7 receptor.
| Receptor Subtype | Species | Assay Type | Potency (IC50) | Reference |
| P2X7 | Human | FLIPR-based Ca2+ influx | 100 nM | |
| P2X7 | Rat | FLIPR-based Ca2+ influx | 30 nM | |
| P2X1 | Human | FLIPR-based Ca2+ influx | > 10,000 nM | |
| P2X2 | Rat | Electrophysiology | > 10,000 nM | |
| P2X3 | Human | FLIPR-based Ca2+ influx | > 10,000 nM | |
| P2X4 | Rat | Electrophysiology | > 10,000 nM | |
| P2Y1 | Human | GTPγS binding | > 10,000 nM | |
| P2Y2 | Human | GTPγS binding | > 10,000 nM |
Table 1: Comparative potency of A-438079 across a panel of human and rat purinergic receptor subtypes. The data highlights the significant selectivity for the P2X7 receptor.
Experimental Workflows for Assessing Cross-Reactivity
A multi-tiered approach is essential for rigorously evaluating the selectivity of a novel compound. This typically involves a combination of high-throughput screening methods followed by more detailed, lower-throughput electrophysiological validation.
Workflow for Purinergic Receptor Selectivity Screening
Figure 1: A tiered experimental workflow for characterizing the selectivity of a novel purinergic receptor modulator.
Detailed Protocol: High-Throughput Calcium Influx Assay using FLIPR
This protocol describes a common method for assessing the activity of compounds on P2X receptor ion channels, which are permeable to calcium.
1. Cell Culture and Plating:
- Maintain HEK293 cells stably expressing the human P2X7 receptor (or other P2X subtypes) in appropriate culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic like G418).
- Harvest cells at 80-90% confluency and seed into 384-well black-walled, clear-bottom assay plates at a density of 20,000 cells per well.
- Incubate for 24 hours to allow for cell attachment.
2. Compound Preparation and Addition:
- Prepare a 10 mM stock solution of the test compound (e.g., A-438079) in DMSO.
- Perform serial dilutions in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to create a concentration-response curve (e.g., 10-point, 3-fold dilutions starting from 30 µM).
- Add the diluted compounds to the cell plate and incubate for 15-30 minutes at room temperature.
3. Fluorescent Dye Loading:
- Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye leakage.
- Remove the cell culture medium from the assay plate and add the dye loading buffer.
- Incubate for 60 minutes at 37°C in the dark.
4. Assay on FLIPR (Fluorometric Imaging Plate Reader):
- Wash the cells with assay buffer to remove excess dye.
- Place the plate in the FLIPR instrument.
- Establish a stable baseline fluorescence reading for 10-20 seconds.
- Add a P2X7 receptor agonist (e.g., BzATP at a concentration that elicits ~80% of the maximal response, EC80) to all wells simultaneously using the instrument's integrated pipettor.
- Record the change in fluorescence intensity over time for at least 2 minutes.
5. Data Analysis:
- Calculate the antagonist effect as the percentage inhibition of the agonist-induced calcium response.
- Plot the percentage inhibition against the logarithm of the antagonist concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value.
P2X7 Receptor Signaling and Points of Modulation
The P2X7 receptor is unique among P2X receptors due to its ability to form a large, non-selective pore upon prolonged activation, leading to downstream signaling events beyond simple cation influx.
Figure 2: Simplified signaling pathway of the P2X7 receptor, highlighting the points of agonism and antagonism.
Conclusion and Future Directions
The characterization of N-2-adamantyl-3,4-dichlorobenzamide or any novel purinergic receptor modulator requires a systematic and rigorous assessment of its selectivity profile. By employing a tiered approach that combines high-throughput functional assays with gold-standard electrophysiological validation, researchers can build a comprehensive understanding of a compound's activity. The case of A-438079 demonstrates that high subtype selectivity is achievable and is a critical attribute for a viable therapeutic candidate. Future studies on novel adamantyl derivatives should focus not only on potency at the primary target but also on a broad, unbiased screen against all known purinergic receptor subtypes to fully de-risk potential off-target liabilities.
References
-
Nelson, D. W., et al. (2006). Pharmacological and physicochemical properties of the P2X7 receptor antagonist A-438079. Naunyn-Schmiedeberg's Archives of Pharmacology, 374(4), 229-239. [Link]
-
Donnelly-Roberts, D. L., & Jarvis, M. F. (2007). P2X7 receptor antagonists: a patent review (2000 - 2005). Expert Opinion on Therapeutic Patents, 17(10), 1145-1157. [Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
